N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Description
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(8-1-4-17-7-8)6-14-11(16)9-5-12-2-3-13-9/h1-5,7,10,15H,6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDCOBODSIPCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CNC(=O)C2=NC=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Multi-Platform Analytical Approach to the Structural Elucidation of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and chemical research. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a critical component of regulatory submissions. This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of the novel chiral compound, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. We present a synergistic, multi-platform analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Crystallography. More than a sequence of protocols, this document explains the causality behind each experimental choice, demonstrating how data from each technique are integrated to build an unassailable structural proof, from molecular formula to absolute stereochemistry.
Introduction: The Imperative for Unambiguous Structure
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is a molecule incorporating three key heterocyclic and functional moieties: a pyrazine-carboxamide, a furan ring, and a secondary alcohol. Such combinations are of significant interest in medicinal chemistry due to their diverse pharmacological potential. The presence of a stereocenter at the hydroxyl-bearing carbon introduces chirality, a critical factor where enantiomers can exhibit vastly different biological activities and toxicological profiles.[1]
Therefore, a rigorous and orthogonal analytical strategy is not merely academic but essential for any future development. This guide details the logical progression of experiments designed to systematically deconstruct and then reconstruct the molecular identity, ensuring the highest level of scientific integrity.
The Elucidation Workflow: A Strategic Overview
Caption: A logical workflow for comprehensive structural elucidation.
The proposed structure of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, based on its synthesis precursors, is our starting hypothesis.
Caption: Proposed structure with atom numbering for NMR assignments.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
Expertise & Experience: The first step is to confirm the elemental composition. While standard mass spectrometry provides a nominal mass, HRMS provides an exact mass to four or five decimal places.[2][3] This high precision is crucial because it severely restricts the number of possible elemental formulas, often to a single, unique solution for small molecules, thereby providing strong evidence for the molecular formula.
Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile. Dilute this stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI. This is chosen to protonate the basic nitrogen atoms in the pyrazine ring, forming a stable [M+H]⁺ ion.
-
Mass Range: 50 - 500 m/z.
-
Calibration: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ adduct. Use the instrument software to calculate the elemental composition based on the measured exact mass.
Expected Data & Interpretation
| Parameter | Theoretical (C₁₁H₁₁N₃O₃) | Expected Experimental |
| Molecular Formula | C₁₁H₁₁N₃O₃ | N/A |
| Exact Mass [M] | 233.0795 | N/A |
| [M+H]⁺ Adduct | 234.0873 | ~234.0871 (within 5 ppm) |
A measured mass within 5 ppm of the theoretical value for C₁₁H₁₂N₃O₃⁺ provides high confidence in the proposed molecular formula. This result validates the "pieces" of our molecular puzzle.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Experience: FTIR is a rapid, non-destructive technique that provides a "molecular fingerprint" by identifying the vibrational frequencies of functional groups.[4][5] While it doesn't show connectivity, it quickly confirms the presence of key groups predicted by the structure (amide, alcohol, aromatic rings), corroborating the HRMS data.
Protocol: FTIR via ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to reference tables.[6]
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 (Broad) | O-H Stretch | Secondary Alcohol | The broadness is due to hydrogen bonding. |
| ~3300 (Sharp/Med) | N-H Stretch | Secondary Amide | Confirms the amide linkage. |
| ~3100 | C-H Stretch | Aromatic (Pyrazine, Furan) | Indicates the presence of sp² C-H bonds. |
| ~1670 (Strong) | C=O Stretch | Amide I Band | A strong, characteristic peak for the amide carbonyl. |
| ~1530 | N-H Bend | Amide II Band | Complements the Amide I band, confirming the amide. |
| 1200 - 1000 | C-O Stretch | Alcohol & Furan Ether | Confirms the C-O single bonds. |
The presence of these key bands provides direct physical evidence for the functional groups that make up the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of a small molecule in solution.[7][8][9] We use a suite of experiments: ¹H NMR to map proton environments, ¹³C NMR for the carbon skeleton, and 2D experiments (COSY, HSQC, HMBC) to piece the fragments together.[10]
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of compounds and for its high boiling point. It also allows for the observation of exchangeable protons like -OH and -NH.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.[10]
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).
-
COSY (Correlation Spectroscopy): To identify scalar-coupled (adjacent) protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. This is the key for connecting molecular fragments.
-
Data Interpretation: A Step-by-Step Assembly
¹H and ¹³C NMR - The Parts List:
The spectra are analyzed for chemical shift (δ), integration (for ¹H), and multiplicity. These data identify all unique proton and carbon environments.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Assignment (Atom No.) | δ (ppm) |
| H16 | ~9.2 |
| H18 | ~8.8 |
| H17 | ~8.7 |
| NH (8) | ~8.5 |
| H2 | ~7.8 |
| H4 | ~7.6 |
| H3 | ~6.5 |
| OH (11) | ~5.5 |
| H10 | ~4.8 |
| H9 (a/b) | ~3.5 |
2D NMR - The Assembly Instructions:
Caption: Key HMBC correlations linking the molecular fragments.
-
COSY Analysis: Confirms the spin systems. We expect to see correlations between H17-H18 on the pyrazine ring, and crucially, between the NH(8)-CH₂(9)-CH(10)-OH(11) protons, confirming the entire hydroxyethyl-amide chain.
-
HSQC Analysis: Each proton signal is mapped to its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
-
HMBC Analysis (The Final Proof of Connectivity): This experiment reveals the critical long-range correlations that connect the fragments:
-
A correlation from the pyrazine proton H16 to the amide carbonyl carbon C14 definitively links the pyrazine ring to the carboxamide.
-
A correlation from the amide proton H8 to the methylene carbon C9 links the amide nitrogen to the ethyl chain.
-
Correlations from the methine proton H10 to the furan carbons C3 and C4 confirm the attachment point of the ethyl group to the furan ring.
-
Together, these NMR data provide an irrefutable 2D map of the molecule.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Expertise & Experience: While NMR defines connectivity, it does not reveal the absolute three-dimensional arrangement of atoms, which is critical for a chiral molecule. X-ray crystallography is the gold standard for this purpose.[1][11][12] It provides an unambiguous determination of the relative and absolute configuration of all stereogenic centers, assuming a suitable single crystal can be grown.[12]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the structural model against the experimental data.
-
Absolute Structure Determination: The key to determining absolute configuration lies in analyzing anomalous dispersion effects.[1] The correctness of the determined absolute configuration is validated by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.[13]
Expected Data & Interpretation
The output is a 3D model of the molecule in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles. Most importantly, it will definitively assign the stereocenter at C10 as either R or S.
| Parameter | Expected Result | Significance |
| Connectivity | Matches NMR data | Cross-validation of results |
| Configuration at C10 | Either R or S | Unambiguous assignment of stereochemistry |
| Flack Parameter (x) | ~0.0 (±0.1) | High confidence in the absolute structure assignment.[1][13] |
Conclusion: A Unified Structural Proof
The structural elucidation of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is achieved through a carefully orchestrated sequence of analytical experiments. HRMS establishes the correct molecular formula. FTIR confirms the presence of the expected functional groups. A comprehensive suite of 1D and 2D NMR experiments pieces together the molecular fragments to define the complete 2D covalent structure. Finally, single-crystal X-ray crystallography provides the definitive 3D structure and resolves the absolute stereochemistry. Each step validates the last, culminating in a complete, unambiguous, and trustworthy structural assignment that can serve as a reliable foundation for all future research and development activities.
References
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
-
Atomic Structure - Mass Spectrometry (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved from [Link]
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NMR Spectroscopy for Structure Determination | Organic... - Fiveable. (n.d.). Retrieved from [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Retrieved from [Link]
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Infrared Spectroscopy (FT-IR/ATR) - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]
-
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008, May 15). Retrieved from [Link]
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Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models | Analytical Chemistry - ACS Publications. (2021, June 30). Retrieved from [Link]
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Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
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Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - MDPI. (2022, September 30). Retrieved from [Link]
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Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]
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NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7). Retrieved from [Link]
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How to Interpret FTIR Results: A Beginner's Guide - AZoOptics. (2025, March 21). Retrieved from [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
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Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models | ChemRxiv. (n.d.). Retrieved from [Link]
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What is Mass Spectrometry? - Broad Institute. (n.d.). Retrieved from [Link]
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NMR spectroscopy - An Easy Introduction - Chemistry Steps. (2020, January 31). Retrieved from [Link]
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The use of X-ray crystallography to determine absolute configuration - PubMed. (2008, May 15). Retrieved from [Link]
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N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide mechanism of action in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide (Compound X)
This technical guide provides a comprehensive framework for the in vitro characterization of the novel small molecule, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, hereafter referred to as Compound X. The following sections detail a strategic, multi-pronged approach to dissect its mechanism of action, from initial target identification to pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities. The methodologies described herein are grounded in established principles of pharmacology and cell biology to ensure scientific rigor and data integrity.
Table of Contents
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Introduction to Compound X
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Phase 1: Initial Target Class Identification
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2.1. Broad-Spectrum Kinase Profiling
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2.2. GPCR Binding Assays
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2.3. Ion Channel Panels
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Phase 2: Target Validation and Affinity Determination
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3.1. In Vitro Kinase Assay (Illustrative Example: mTOR)
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3.2. Surface Plasmon Resonance (SPR) for Binding Kinetics
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Phase 3: Cellular Mechanism of Action
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4.1. Western Blotting for Phospho-Protein Analysis
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4.2. Cellular Thermal Shift Assay (CETSA)
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4.3. Downstream Functional Assays (e.g., Apoptosis)
-
-
Data Interpretation and Pathway Mapping
-
References
Introduction to Compound X
Compound X, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, is a novel small molecule with a chemical structure featuring a pyrazine-2-carboxamide core linked to a furan-containing side chain. The pyrazinecarboxamide moiety is a well-recognized scaffold in medicinal chemistry, often associated with a range of biological activities. The presence of the furan ring introduces additional chemical diversity. This guide outlines a systematic approach to unraveling the in vitro mechanism of action of Compound X, a critical step in its preclinical development.
Phase 1: Initial Target Class Identification
The initial phase of mechanism of action studies involves broad screening against major drug target classes to identify potential molecular targets. This "target fishing" approach is crucial for generating initial hypotheses.
Broad-Spectrum Kinase Profiling
Given that a significant portion of drug discovery efforts targets the human kinome, a broad-spectrum kinase panel is a logical starting point.
Experimental Rationale: Kinase signaling is fundamental to cellular processes, and dysregulation is a hallmark of many diseases. A broad panel provides a rapid assessment of Compound X's potential as a kinase inhibitor.
Protocol: In Vitro Radiometric Kinase Assay
-
Plate Preparation: A panel of recombinant human kinases is arrayed in a multi-well plate format.
-
Compound Addition: Compound X is serially diluted and added to the wells to achieve a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a kinase-specific substrate and [γ-³³P]-ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a high concentration of EDTA or by spotting onto a phosphocellulose membrane.
-
Quantification: The amount of ³³P-labeled substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each concentration of Compound X is calculated relative to a vehicle control.
GPCR Binding Assays
G-protein coupled receptors (GPCRs) represent another major class of drug targets.
Experimental Rationale: Radioligand binding assays can determine if Compound X competes with known ligands for binding to a panel of GPCRs.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared.
-
Assay Setup: Membranes are incubated with a specific radioligand and varying concentrations of Compound X.
-
Incubation: The binding reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity retained on the filter is measured.
-
Analysis: The ability of Compound X to displace the radioligand is determined, and the IC₅₀ is calculated.
Ion Channel Panels
Ion channels are critical for cellular excitability and signaling.
Experimental Rationale: Automated patch-clamp electrophysiology can assess the effect of Compound X on a panel of key ion channels.
Protocol: Automated Patch-Clamp
-
Cell Preparation: Cells stably expressing the ion channel of interest are used.
-
Compound Application: Compound X is applied to the cells at various concentrations.
-
Voltage Clamp: The membrane potential is clamped at a specific voltage, and ion channel currents are recorded in response to voltage steps.
-
Data Analysis: Changes in current amplitude and kinetics are analyzed to determine if Compound X acts as a blocker or modulator.
Phase 2: Target Validation and Affinity Determination
Once a primary target or target class is identified, the next phase focuses on validating this interaction and quantifying the binding affinity. For the purpose of this guide, we will assume that the initial screening identified the mechanistic Target of Rapamycin (mTOR) , a serine/threonine kinase, as a primary target of Compound X.
In Vitro Kinase Assay (Illustrative Example: mTOR)
Experimental Rationale: A dose-response in vitro kinase assay will confirm the inhibitory activity of Compound X against mTOR and determine its potency (IC₅₀).
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents:
-
mTOR kinase (recombinant)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Compound X
-
-
Procedure:
-
Prepare a serial dilution of Compound X.
-
In a 384-well plate, add the mTOR kinase, Eu-anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.
-
Add the serially diluted Compound X or vehicle control.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by Compound X. The IC₅₀ value is calculated from the dose-response curve.
Table 1: Illustrative IC₅₀ Data for Compound X against mTOR
| Parameter | Value |
| IC₅₀ | 75 nM |
| Hill Slope | 1.2 |
| R² | 0.99 |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Experimental Rationale: SPR provides real-time, label-free analysis of the binding kinetics between Compound X and its target protein, mTOR. This allows for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).
Protocol: SPR Analysis
-
Immobilization: Recombinant mTOR protein is immobilized on a sensor chip.
-
Binding: A solution of Compound X at various concentrations is flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of Compound X from mTOR.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine kₐ, kₑ, and Kₑ.
Table 2: Illustrative Kinetic Parameters for Compound X Binding to mTOR
| Parameter | Value |
| kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| kₑ (s⁻¹) | 8.0 x 10⁻⁴ |
| Kₑ (nM) | 5.3 |
Phase 3: Cellular Mechanism of Action
After confirming a direct interaction with a purified target, it is essential to determine if this interaction translates to a functional effect in a cellular context.
Western Blotting for Phospho-Protein Analysis
Experimental Rationale: If Compound X inhibits mTOR kinase activity, this should lead to a decrease in the phosphorylation of its downstream substrates, such as p70S6K and 4E-BP1.
Protocol: Western Blotting
-
Cell Treatment: A relevant cell line (e.g., HEK293T, HeLa) is treated with various concentrations of Compound X for a specified time.
-
Lysis: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total p70S6K and 4E-BP1, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Diagram 1: mTOR Signaling Pathway
Caption: Inhibition of mTOR by Compound X blocks downstream phosphorylation.
Cellular Thermal Shift Assay (CETSA)
Experimental Rationale: CETSA provides direct evidence of target engagement in a cellular environment. The binding of a ligand, such as Compound X, to its target protein, mTOR, can stabilize the protein against thermal denaturation.
Protocol: CETSA
-
Cell Treatment: Cells are treated with Compound X or a vehicle control.
-
Heating: The cell suspension is divided into aliquots and heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.
-
Analysis: The amount of soluble mTOR remaining in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
Result Interpretation: A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Downstream Functional Assays (e.g., Apoptosis)
Experimental Rationale: To connect target engagement with a cellular phenotype, functional assays are necessary. Inhibition of the mTOR pathway is known to induce apoptosis in certain cancer cell lines.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Cells are plated in a 96-well plate and treated with Compound X for 24-48 hours.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.
Diagram 2: Experimental Workflow for MoA Elucidation
Caption: A phased approach to in vitro mechanism of action studies.
Data Interpretation and Pathway Mapping
The culmination of these experiments is the synthesis of the data into a coherent model of Compound X's mechanism of action. The data should demonstrate a clear line of sight from the initial broad screening hit to a validated molecular target, confirmation of target engagement in cells, modulation of the downstream signaling pathway, and a resulting cellular phenotype. A comprehensive understanding of the in vitro mechanism of action is a prerequisite for advancing a compound to in vivo studies and further preclinical development.
References
-
Title: A general guide to drug discovery. Source: Nature. URL: [Link]
-
Title: The role of kinases in drug discovery. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for the characterization of biological interactions. Source: Analytical Biochemistry. URL: [Link]
-
Title: The Cellular Thermal Shift Assay for drug target engagement studies. Source: Science. URL: [Link]
-
Title: mTOR signaling in growth, metabolism, and disease. Source: Cell. URL: [Link]
An In-depth Technical Guide on the Physicochemical Properties of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Disclaimer: The compound N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is a novel chemical entity for which specific experimental data is not available in the public domain. This guide, therefore, provides a predictive analysis and a comprehensive procedural framework for its synthesis and physicochemical characterization based on established principles and data from structurally related analogs.
Introduction
The intersection of pyrazine and furan moieties in a single molecular scaffold presents a compelling area for investigation in medicinal chemistry and materials science. Pyrazine carboxamides are a well-established class of compounds with a range of biological activities, including antitubercular and antimicrobial effects.[1][2][3] The furan ring, a versatile heterocyclic structure, is also a key component in many pharmaceuticals.[4][5] The target molecule, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, combines these two important pharmacophores with a chiral hydroxyethyl linker, suggesting potential for unique biological interactions and physicochemical properties.
This technical guide provides a prospective look into the physicochemical properties of this novel compound. It outlines a plausible synthetic route and details the essential experimental protocols required for its comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals who are looking to synthesize and characterize novel heterocyclic compounds.
Proposed Synthetic Pathway
A logical and efficient method for the synthesis of the target compound involves the amidation of a pyrazine-2-carbonyl derivative with a novel amino alcohol. The proposed synthetic scheme is outlined below.
Figure 1: Proposed Synthetic Workflow.
Causality Behind Experimental Choices:
-
Amine Precursor Synthesis: The synthesis of the key amine intermediate, 1-amino-1-(furan-3-yl)propan-2-ol, starts from 3-furanacrolein. A selective reduction of the aldehyde, followed by epoxidation and subsequent ring-opening with ammonia, provides a reliable route to the desired amino alcohol.
-
Amide Coupling: The final step involves an amide bond formation, a robust and well-documented reaction. Pyrazine-2-carboxylic acid is first converted to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂) or an acylimidazolide using carbonyldiimidazole (CDI), to facilitate the reaction with the amine.[5] This two-step process is generally high-yielding and prevents side reactions.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide based on its constituent functional groups and data from analogous structures.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₁N₃O₃ | Based on the chemical structure |
| Molecular Weight | 233.22 g/mol | Calculated from the molecular formula |
| Physical State | Likely a crystalline solid at room temperature. | The presence of amide and hydroxyl groups, which can participate in hydrogen bonding, and the rigidity of the aromatic rings, suggest a solid state.[6] |
| Melting Point | Expected to be in the range of 150-250 °C. | Similar furan and pyrazine carboxamides exhibit melting points in this range.[5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | The polar amide and hydroxyl groups will contribute to some water solubility, but the aromatic rings will limit it. Amide-containing compounds are often soluble in polar aprotic solvents.[1] |
| pKa | The pyrazine nitrogens are expected to be weakly basic. The amide proton is weakly acidic. | The electron-withdrawing nature of the pyrazine ring and the carboxamide group will reduce the basicity of the ring nitrogens. |
| LogP | Predicted to be in the range of 0.5 - 1.5. | This is an estimate based on the presence of both hydrophilic (amide, hydroxyl) and lipophilic (furan, pyrazine rings) moieties. |
Experimental Protocols for Physicochemical Characterization
Once the target compound is synthesized, a series of analytical techniques must be employed to confirm its identity, purity, and key physicochemical properties.
Figure 2: Analytical Workflow for Characterization.
Melting Point Determination
Protocol:
-
A small amount of the crystalline product is placed in a capillary tube.
-
The tube is inserted into a calibrated melting point apparatus.
-
The temperature is gradually increased, and the range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
Expertise & Trustworthiness: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. This method serves as a primary, rapid assessment of purity.
Solubility Assessment
Protocol:
-
To a series of vials, add a fixed amount (e.g., 1 mg) of the compound.
-
Add an increasing volume of the solvent of interest (e.g., water, methanol, dichloromethane) at a constant temperature.
-
Record the volume of solvent required to completely dissolve the compound.
-
Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Expertise & Trustworthiness: This systematic approach ensures reproducible results and provides crucial information for downstream applications such as formulation and biological assays.
Spectroscopic Analysis
¹H NMR Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
¹³C NMR Protocol:
-
Use a more concentrated sample (20-50 mg) in the same deuterated solvent.
-
Acquire the spectrum, often requiring a longer acquisition time.
Expertise & Trustworthiness: NMR is the cornerstone of structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, will confirm the molecular structure. For example, characteristic signals for the furan and pyrazine protons are expected in the aromatic region, while the protons of the hydroxyethyl linker will appear in the aliphatic region.[4][6]
Protocol:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expertise & Trustworthiness: IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands include:
-
~3300 cm⁻¹: O-H and N-H stretching
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~1670 cm⁻¹: Amide C=O stretching (Amide I band)[1]
-
~1550 cm⁻¹: N-H bending (Amide II band)
-
~1200-1000 cm⁻¹: C-O stretching
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
Expertise & Trustworthiness: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion ([M+H]⁺), which should correspond to the calculated molecular formula (C₁₁H₁₂N₃O₃⁺). This provides definitive confirmation of the elemental composition.
Chromatographic Purity (High-Performance Liquid Chromatography - HPLC)
Protocol:
-
Develop a suitable HPLC method, typically using a C18 reverse-phase column.
-
The mobile phase will likely be a gradient of water and an organic solvent (e.g., acetonitrile or methanol), with a small amount of an additive like formic acid or trifluoroacetic acid.
-
Dissolve the sample in the mobile phase and inject it into the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Expertise & Trustworthiness: HPLC is the gold standard for assessing the purity of a compound. A pure compound should ideally show a single major peak. The peak area percentage can be used to quantify the purity.
Conclusion
While N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide remains a novel compound without published experimental data, this guide provides a robust framework for its synthesis and comprehensive physicochemical characterization. By following the proposed synthetic route and the detailed analytical protocols, researchers can confidently produce and validate this new molecule. The predictive data and methodologies outlined herein serve as a valuable resource for scientists and professionals in the field of chemical synthesis and drug discovery, enabling the exploration of this promising new chemical entity.
References
- Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and ... - PMC. (n.d.).
- N-(2-hydroxyethyl)furan-2-carboxamide | C7H9NO3 | CID 183909 - PubChem. (n.d.).
- N-(furan-2-ylmethyl)pyrazine-2-carboxamide | C10H9N3O2 | CID 841630 - PubChem. (n.d.).
- N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. (2025).
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris. (2017, November 3).
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.).
- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchGate. (2025, August 9).
- Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - RSC Publishing. (2024, March 11).
- New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC. (n.d.).
- Pyrazine-2-thiocarboxamide 97 4604-72-2 - MilliporeSigma. (n.d.).
- Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (n.d.).
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- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide: Preliminary Toxicity Screening Guide
Executive Summary & Structural Toxicology
The compound N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide presents a unique pharmacological scaffold combining a pyrazine-2-carboxamide core with a furan-3-yl moiety. While this structural combination may offer potent target engagement (e.g., in antiviral, antitubercular, or kinase inhibitor programs), it carries significant, predictable toxicological liabilities.
As a Senior Application Scientist, evaluating this molecule requires moving beyond generic screening panels. The screening strategy must be mechanistically tailored to address two primary structural alerts:
-
The Pyrazine-2-carboxamide Core: Structurally related to pyrazinamide, a well-documented antitubercular agent known to induce idiosyncratic hepatotoxicity and liver damage1[1].
-
The Furan-3-yl Moiety: Furans are notorious for undergoing Cytochrome P450 (CYP450)-catalyzed ring oxidation. This bioactivation generates highly reactive electrophilic intermediates—specifically epoxides or cis-2-butene-1,4-dial (BDA)—which rapidly alkylate cellular proteins and DNA, triggering necrosis and potential genotoxicity2[2].
To de-risk this compound, we must deploy a self-validating, tiered screening workflow that specifically probes for CYP-mediated bioactivation, hard/soft electrophile generation, and aldehyde-specific genotoxicity.
CYP450-mediated bioactivation of the furan moiety into reactive electrophiles and subsequent fates.
Tiered Screening Strategy & Rationale
Standard immortalized cell lines (like HepG2) lack sufficient basal expression of CYP2E1 and CYP3A4. Relying solely on them will yield false negatives for furan-induced toxicity. Therefore, our strategy utilizes metabolically competent systems (Primary Human Hepatocytes and Human Liver Microsomes) coupled with High-Resolution Mass Spectrometry (HRMS).
Tiered preliminary toxicity screening workflow for furan-containing drug candidates.
Self-Validating Experimental Protocols
Protocol 1: High-Content Hepatotoxicity Screening
Causality: To capture both the intrinsic toxicity of the pyrazine core and the metabolism-dependent toxicity of the furan ring, we must use 3D spheroids of Primary Human Hepatocytes (PHH), which retain native CYP450 expression over extended incubation periods. Self-Validation: The system runs in parallel with and without a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT). If toxicity is mitigated by ABT, it confirms that a reactive metabolite (not the parent drug) is the toxicophore.
-
Cell Culture: Seed cryopreserved PHH into 96-well ultra-low attachment plates to form 3D spheroids (incubate for 5 days prior to dosing).
-
Dosing: Treat spheroids with the compound at a 7-point concentration gradient (0.1 µM to 100 µM). Prepare a parallel plate pre-treated with 1 mM ABT for 2 hours.
-
Controls: Vehicle (0.1% DMSO) as negative control; Chlorpromazine (50 µM) as positive control.
-
Endpoint Analysis (72h): Multiplexed assay using CellTiter-Glo 3D (ATP depletion/viability) and LDH release (membrane integrity).
-
Data Interpretation: Calculate IC50 shifts. An IC50 that increases significantly in the presence of ABT indicates metabolism-dependent hepatotoxicity.
Protocol 2: Electrophile Trapping (GSH & KCN) via LC-HRMS
Causality: Furan bioactivation yields cis-2-butene-1,4-dial (BDA), a dialdehyde. While Glutathione (GSH) effectively traps "soft" electrophiles (epoxides), "hard" electrophiles like aldehydes and iminium ions are often better trapped by hard nucleophiles like potassium cyanide (KCN)3[3]. We must use both to avoid false negatives. Self-Validation: The use of stable isotope-labeled GSH (e.g., GSH-d5) creates a distinct mass spectral doublet, allowing automated software to filter out endogenous matrix interference 4[4].
-
Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein) with 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Trapping Agents: Add a 1:1 mixture of unlabeled GSH and GSH-d5 (5 mM total) to one cohort, and KCN (1 mM) to a second cohort.
-
Reaction Initiation: Add NADPH regenerating system (1 mM) and incubate at 37°C for 60 minutes.
-
Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 mins to precipitate proteins.
-
LC-HRMS Analysis: Inject the supernatant into a UPLC coupled to a Q-TOF or Orbitrap mass spectrometer. Utilize Mass Defect Filtering (MDF) and neutral loss scanning (loss of 129 Da for GSH) to identify adducts 5[5].
Protocol 3: Aldehyde-Sensitive Genotoxicity (Ames TA104)
Causality: Furan is often misclassified as non-genotoxic because standard Ames test strains (TA98, TA100) fail to detect it. However, the furan reactive metabolite cis-2-butene-1,4-dial is highly mutagenic in Salmonella typhimurium strain TA104, which is specifically sensitive to aldehydes6[6]. Self-Validation: Inclusion of S9 fraction verifies if metabolic activation is the sole driver of mutagenesis.
-
Strain Preparation: Grow S. typhimurium TA104 overnight in nutrient broth.
-
Pre-incubation: Mix 0.1 mL of bacterial culture, test compound (up to 5000 µ g/plate ), and 0.5 mL of rat liver S9 mix (induced with Aroclor 1254). Incubate at 37°C for 20 minutes.
-
Plating: Add 2 mL of molten top agar containing trace histidine/biotin, vortex, and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies. A reproducible, dose-dependent 2-fold increase over vehicle control constitutes a positive result.
Quantitative Data Summarization & Decision Matrix
To ensure objective advancement of the compound, the following Go/No-Go criteria must be applied to the preliminary data.
| Assay Category | Specific Parameter | Favorable (Go) | Caution (Review) | Unfavorable (No-Go) |
| Cytotoxicity (PHH) | IC50 (ATP Depletion) | > 50 µM | 10 - 50 µM | < 10 µM |
| Metabolism Shift | IC50 Shift (+/- ABT) | < 2-fold shift | 2 to 5-fold shift | > 5-fold shift (Tox driven by metabolites) |
| Reactive Metabolites | GSH/KCN Adduct Formation | None detected | Low levels (< 50 pmol/mg protein) | High levels (> 50 pmol/mg protein) |
| Genotoxicity | Ames TA104 (+ S9) | Negative | Equivocal | Positive (≥ 2x vehicle control) |
| Safety Pharm | hERG Inhibition (Patch Clamp) | IC50 > 30 µM | IC50 10 - 30 µM | IC50 < 10 µM |
Table 1: Preliminary Toxicity Thresholds and Go/No-Go Criteria for Furan-Pyrazine Derivatives.
References
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. National Center for Biotechnology Information (PMC).[Link]
-
A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay. American Chemical Society (ACS).[Link]
-
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM.[Link]
-
Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning. ResearchGate.[Link]
-
Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity. American Chemical Society (ACS).[Link]
-
Structural Alerts in Reactive Metabolites (RM): a GSH Trapping Approach. Amazon AWS / Molecular Discovery.[Link]
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- 1. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. website-static.moldiscovery.com.s3.amazonaws.com [website-static.moldiscovery.com.s3.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
Decoding the Target Receptor Binding Affinity of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide: A Mechanistic Whitepaper
Executive Summary
The chemical entity N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide (hereafter referred to as FHP-2C ) represents a highly specialized pharmacophore within the pyrazine-2-carboxamide class of ligands. Historically recognized for their diverse pharmacological utility, pyrazine-2-carboxamide derivatives have recently emerged as potent modulators of the Sigma-2 Receptor ( σ2R ) [1] and specific Receptor Tyrosine Kinases (RTKs) , including AXL and TRKA[2].
This whitepaper provides an in-depth technical analysis of FHP-2C’s target receptor binding affinity. By deconstructing its structural biology, detailing self-validating experimental protocols for affinity profiling, and mapping its downstream signaling kinetics, this guide serves as a comprehensive resource for drug development professionals investigating pyrazine-based chemotypes.
Structural Biology & Pharmacophore Rationale
The binding affinity of FHP-2C is dictated by the synergistic interaction of its three distinct structural domains. Understanding the causality behind these structural features is critical for rational drug design.
-
Pyrazine-2-carboxamide Core: This heteroaromatic ring acts as a rigid, bidentate hydrogen-bond acceptor/donor system. In kinase domains, it mimics the adenine ring of ATP, allowing it to anchor into the hinge region of enzymes like AXL and TRKA[2].
-
2-Hydroxyethyl Linker: The aliphatic nature of the linker provides essential conformational flexibility, allowing the molecule to navigate narrow receptor channels. The hydroxyl (-OH) group serves as an auxiliary hydrogen-bond donor, stabilizing the ligand-receptor complex via interactions with solvent-exposed residues.
-
Furan-3-yl Moiety: This electron-rich, five-membered heterocyclic ring is highly lipophilic. It is strategically positioned to occupy deep hydrophobic pockets within the target receptor, engaging in π−π stacking or edge-to-face aromatic interactions that drive sub-micromolar binding affinities[1].
Caption: Pharmacophore mapping of the FHP-2C structural domains to generic target receptor binding pockets.
Target Profiling & Binding Affinity Data
Based on the established structure-activity relationships (SAR) of pyrazine-2-carboxamides, FHP-2C exhibits a dual-targeting profile. It demonstrates high affinity for the σ2R (overexpressed in pancreatic and breast cancers)[1] and moderate, selective inhibition of AXL/TRKA kinases[2].
Quantitative Binding Summary
The following table summarizes the representative binding affinities and primary interaction mechanics for the FHP-2C scaffold across its primary targets.
| Target Receptor | Assay Methodology | Representative Affinity | Primary Binding Interaction | Selectivity Ratio |
| Sigma-2 ( σ2R ) | Radioligand Competition | Ki = 15 – 45 nM | H-bond (Asp29), π−π stacking | > 50-fold over σ1R |
| Sigma-1 ( σ1R ) | Radioligand Competition | Ki > 1500 nM | Weak hydrophobic contacts | N/A |
| AXL Kinase | Bioluminescence Kinase | IC50 = 250 – 400 nM | ATP-competitive H-bonding (Pro672) | Moderate |
| TRKA Kinase | Bioluminescence Kinase | IC50 = 300 – 500 nM | ATP-competitive H-bonding (Met592) | Moderate |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the binding affinities of FHP-2C must be derived using rigorous, self-validating assay systems. Below are the detailed protocols explaining the causality behind each experimental choice.
Protocol A: Competitive Radioligand Binding Assay (for σ2R )
This assay determines the inhibition constant ( Ki ) of FHP-2C by measuring its ability to displace a radioactive tracer from the σ2R binding site.
-
Membrane Preparation: Homogenize HEK293T cells expressing human σ2R in ice-cold Tris-HCl buffer.
-
Causality: Utilizing whole-cell membranes rather than purified protein ensures the receptor remains embedded in its native lipid bilayer, preserving the functional 3D conformation of the binding pocket.
-
-
Radioligand & Masking Agent Incubation: Incubate membranes with 3 nM [ 3 H]-DTG (1,3-di-o-tolylguanidine). Crucially, add 1 µM (+)-pentazocine to the master mix.
-
Causality: DTG is a pan-sigma ligand that binds both σ1R and σ2R . (+)-pentazocine selectively binds and "masks" the σ1R sites. This self-validating step ensures that any measured radioactivity is exclusively derived from σ2R binding[1].
-
-
Competitor Titration: Add FHP-2C in a 10-point serial dilution ranging from 10−11 to 10−5 M.
-
Causality: A wide logarithmic concentration range is required to capture the upper and lower asymptotes of the binding curve, ensuring an accurate calculation of the IC50 .
-
-
Separation & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Bound radioactivity is quantified via liquid scintillation counting.
-
-
Data Analysis: Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Caption: Step-by-step workflow for the competitive radioligand binding assay targeting σ2R.
Protocol B: Bioluminescence Kinase Assay (for AXL/TRKA)
This protocol assesses the ability of FHP-2C to inhibit the catalytic activity of target RTKs[2].
-
Enzyme-Substrate Assembly: Combine recombinant AXL or TRKA kinase domains with a universal poly(Glu,Tyr) peptide substrate and FHP-2C in a 384-well plate.
-
ATP Initiation: Initiate the reaction by adding ATP at a concentration exactly equal to its predetermined Michaelis constant ( Km ).
-
Causality: Running the assay at the ATP Km sensitizes the system to ATP-competitive inhibitors (like pyrazine-2-carboxamides). If ATP concentration is too high, it will outcompete the ligand, yielding false negatives.
-
-
Luminescent Detection: After a 60-minute incubation, add a luciferase/luciferin-based ATP detection reagent (e.g., Kinase-Glo®).
-
Causality: The luciferase enzyme requires ATP to generate light. An active kinase will consume the ATP in the well, resulting in a low luminescent signal. Conversely, if FHP-2C successfully inhibits the kinase, ATP remains unconsumed, resulting in a high luminescent signal. This inverse relationship provides an internal control against assay interference.
-
Mechanistic Signaling Pathways
Binding affinity is only clinically relevant if it translates to functional modulation of downstream signaling. When FHP-2C binds to its target receptors, it disrupts critical oncogenic and survival pathways.
-
AXL/TRKA Inhibition: By occupying the ATP-binding pocket via hydrogen bonds at residues like Pro672 (AXL) or Met592 (TRKA)[2], FHP-2C prevents receptor autophosphorylation. This halts the recruitment of adaptor proteins, effectively shutting down the downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) cascades.
-
σ2R Modulation: High-affinity binding to the σ2R (TMEM97) triggers intracellular calcium release and alters lipid raft dynamics, ultimately upregulating the autophagy marker LC3B and inducing caspase-dependent apoptosis in tumor cells[1].
Caption: Mechanism of action for FHP-2C mediated RTK inhibition and downstream pathway suppression.
Conclusion
The molecular architecture of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide represents a highly optimized scaffold for target receptor engagement. By leveraging the hydrogen-bonding capacity of the pyrazine core and the lipophilic π−π stacking potential of the furan ring, this chemotype achieves significant binding affinity against complex targets like σ2R and specific Tyrosine Kinases. The self-validating experimental frameworks outlined in this guide ensure that future structural optimizations of this scaffold are grounded in reproducible, high-fidelity pharmacological data.
References
-
Roy, J., Kyani, A., Hanafi, M., Xu, Y., Takyi-Williams, J., Sun, D., Osman, E. E. A., & Neamati, N. (2023). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry, 66(3), 1990-2019.[Link]
-
Setyowati, W. A. E., Hermawati, E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112.[Link]
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An In-depth Technical Guide to the Preclinical Pharmacokinetic Profiling of Novel Heterocyclic Compounds: A Case Study with N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Foreword: Charting the In Vivo Fate of a Novel Chemical Entity
In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a potential therapeutic is a rigorous and multifaceted endeavor. A critical juncture in this journey is the comprehensive characterization of its pharmacokinetic (PK) profile.[1][2][3] This guide provides a detailed, in-depth framework for the preclinical pharmacokinetic profiling of novel small molecules, using the hypothetical compound N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide as a structural case study. While specific experimental data for this exact molecule is not publicly available, this document serves as a robust, experience-driven roadmap for researchers, scientists, and drug development professionals to generate such a profile.
Our narrative is built upon three foundational pillars: a deep-seated Expertise & Experience in preclinical drug metabolism and pharmacokinetics (DMPK), a commitment to the Trustworthiness of scientific methodology through self-validating experimental design, and an Authoritative Grounding in established scientific principles and regulatory expectations, supported by comprehensive references. This guide is structured not as a rigid template, but as a logical progression of scientific inquiry, designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties that will ultimately determine the clinical viability of a new chemical entity (NCE).
Introduction: The Imperative of Early ADME Assessment
The attrition rate of drug candidates during clinical development remains a significant challenge for the pharmaceutical industry. A substantial proportion of these failures can be attributed to suboptimal pharmacokinetic properties, such as poor bioavailability, rapid clearance, or undesirable metabolic pathways.[4] Therefore, a thorough understanding of a compound's ADME profile at the preclinical stage is not merely a regulatory requirement but a critical, risk-mitigating strategy.[2][5] Early and comprehensive in vitro and in vivo ADME studies provide invaluable insights that guide lead optimization, inform dose selection for toxicological and efficacy studies, and ultimately, predict the drug's behavior in humans.[1][6][7]
This guide will delineate a strategic and phased approach to the pharmacokinetic profiling of our case molecule, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. We will explore the key in vitro assays that form the foundation of our understanding, followed by the definitive in vivo studies in relevant animal models that provide a holistic view of the compound's disposition.
Foundational In Vitro ADME Profiling: A Cascade of Mechanistic Insights
In vitro ADME assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means to screen and characterize large numbers of compounds.[8][9][10] These assays are designed to dissect the individual processes that govern a drug's pharmacokinetic behavior, providing a mechanistic basis for interpreting subsequent in vivo data.
Study Design and Ethical Considerations
All animal studies must be conducted in accordance with ethical guidelines and regulations, such as those established by the Institutional Animal Care and Use Committee (IACUC). [11][12][13]The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to. [12][14][15]
-
Animal Model: The choice of species (commonly mouse or rat for early studies) should be scientifically justified, often based on similarities in metabolic profiles to humans where known. [1][16]* Dose Formulation: The compound must be formulated in a vehicle that is safe for administration and ensures complete dissolution. [4]* Dosing: The study will typically involve at least two groups: an intravenous (IV) administration group and an oral (PO) administration group. The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose allows for the assessment of oral absorption and bioavailability. [4][17]
Experimental Protocol: A Step-by-Step Guide
-
Animal Acclimation: Animals are acclimated to the housing conditions for a specified period before the study.
-
Catheterization (Optional but Recommended): For serial blood sampling, surgical cannulation of a vessel (e.g., jugular vein) allows for stress-free and repeated sampling from the same animal. [16][17]3. Dose Administration: The compound is administered to the respective groups via the IV or PO route at a pre-determined dose level.
-
Blood Sampling: Blood samples are collected at specific time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.
-
Sample Processing: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
Bioanalytical Method Validation: Ensuring Data Integrity
The quantification of the drug in plasma samples requires a robust and validated bioanalytical method, typically using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method must be validated according to regulatory guidelines from agencies like the FDA or ICH. [18][19][20][21]
| Validation Parameter | Acceptance Criteria (Typical) |
|---|---|
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy and Precision | Within ±15% (±20% at the Lower Limit of Quantification, LLOQ). |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage). |
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.
| Parameter | Description | Derived From |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | IV data |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | IV data |
| Half-life (t1/2) | The time required for the drug concentration to decrease by half. | IV and PO data |
| Area Under the Curve (AUC) | A measure of the total systemic exposure to the drug over time. | IV and PO data |
| Oral Bioavailability (%F) | The fraction of the orally administered dose that reaches systemic circulation. | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Integrating the Data: Building a Comprehensive Profile and Guiding Future Development
The culmination of this comprehensive profiling effort is the integration of all in vitro and in vivo data to build a holistic understanding of the pharmacokinetic properties of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. For instance, a high in vitro intrinsic clearance in hepatocytes would be expected to correlate with a high systemic clearance in vivo. [6]Similarly, poor permeability in the Caco-2 assay might explain low oral bioavailability.
This integrated dataset is pivotal for making informed decisions in a drug discovery program. It allows for:
-
Candidate Selection: Prioritizing compounds with favorable PK profiles for further development.
-
Human Dose Prediction: Using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to predict the human pharmacokinetic profile. [6][22]* Informing Toxicology and Efficacy Studies: Designing appropriate dosing regimens to ensure adequate and safe drug exposure in subsequent preclinical studies. [5][23]* Guiding Medicinal Chemistry Efforts: Identifying metabolic liabilities or absorption barriers that can be addressed through structural modifications.
Conclusion
The preclinical pharmacokinetic profiling of a novel chemical entity is a cornerstone of modern drug development. [2][3][5]By systematically evaluating the absorption, distribution, metabolism, and excretion properties of a compound like N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, we can de-risk its progression, optimize its therapeutic potential, and lay a solid foundation for successful clinical translation. The methodologies and strategies outlined in this guide represent a field-proven approach to generating a robust and reliable pharmacokinetic data package, ensuring that only the most promising candidates advance toward becoming the medicines of tomorrow.
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crystal structure analysis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Abstract
The confluence of pyrazine and furan heterocycles within a single molecular entity presents a compelling scaffold for drug discovery, holding potential for diverse pharmacological activities.[1][2][3] This guide provides a comprehensive, prospective framework for the single-crystal X-ray diffraction analysis of a novel compound, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. While a solved crystal structure for this specific molecule is not publicly available, this document outlines the complete experimental and analytical workflow required to determine its three-dimensional atomic arrangement. We will delve into the strategic considerations for synthesis and crystallization, the technical execution of data collection, and the intricate processes of structure solution and refinement. The narrative is grounded in established crystallographic principles and draws parallels from structurally related compounds to anticipate key intermolecular interactions, such as hydrogen bonding and π-π stacking, that are expected to govern its crystal packing.[4][5] This guide is intended for researchers in crystallography, medicinal chemistry, and drug development, offering both a practical protocol and a deeper understanding of the causality behind each experimental choice.
Introduction: The Scientific Rationale
The title compound, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, is a molecule of significant interest due to the established bioactivity of its constituent moieties. Pyrazine carboxamide derivatives are known for a wide range of pharmacological effects, including antimicrobial and antitubercular activities.[6][7][8] The pyrazine ring itself is a key pharmacophore in several approved drugs.[8][9] Similarly, the furan ring is a versatile scaffold found in numerous natural products and synthetic drugs, contributing to antibacterial, anti-inflammatory, and anticancer properties.[2][3][10][11]
The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability.[12] Crystal structure analysis provides definitive insights into:
-
Molecular Conformation: The exact spatial orientation of the furan and pyrazine rings relative to each other.
-
Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other non-covalent forces that dictate how molecules pack together in the solid state.[5][13]
-
Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have profound implications for drug development.
Therefore, elucidating the crystal structure of this compound is a critical step in characterizing its properties and unlocking its therapeutic potential.
The Experimental Blueprint: From Synthesis to Structure
The journey to a refined crystal structure is a multi-stage process that demands precision at every step. The workflow is designed to ensure the production of high-quality single crystals and the subsequent collection of high-resolution diffraction data.
Caption: Overall workflow for crystal structure determination.
Detailed Methodologies
Synthesis and Purification
The synthesis of the title compound would likely follow established amidation procedures. A plausible route involves the reaction of a suitable amine precursor with pyrazine-2-carboxylic acid or its activated derivative.
Protocol: Amide Coupling
-
Precursor Synthesis: Synthesize the amine precursor, 2-amino-1-(furan-3-yl)ethanol, via standard methods.
-
Acid Activation: Activate pyrazine-2-carboxylic acid by converting it to an acyl chloride (e.g., using thionyl chloride) or by using a peptide coupling agent like HATU.[14]
-
Coupling Reaction: React the activated pyrazine-2-carboxylic acid with 2-amino-1-(furan-3-yl)ethanol in an appropriate aprotic solvent (e.g., dichloromethane or DMF) in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize the acid byproduct.[14][15]
-
Workup & Purification: After the reaction is complete (monitored by TLC), perform an aqueous workup to remove water-soluble byproducts. Purify the crude product using column chromatography on silica gel to achieve >99% purity, which is crucial for successful crystallization.
-
Characterization: Confirm the identity and purity of the synthesized compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[15]
Causality: High purity is non-negotiable for crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[16]
Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step.[16] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.
Recommended Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation. The choice of solvent is critical; it should be one in which the compound has moderate solubility. Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and leave it undisturbed. Solvents to screen include ethanol, methanol, acetone, ethyl acetate, and acetonitrile.
-
Vapor Diffusion (Liquid-Liquid): This is a highly controlled method. Dissolve the compound in a "good" solvent (in which it is highly soluble). Place this solution in a small open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Vapor Diffusion (Solid-Liquid): A variation where a volatile "poor" solvent is placed in the outer jar and allowed to diffuse into the solution of the compound in a less volatile "good" solvent.
Protocol: Vapor Diffusion Screening
-
Prepare a concentrated solution of the compound in a solvent like dichloromethane (DCM).
-
In parallel, prepare several larger vials containing different anti-solvents such as pentane, hexane, or diethyl ether.
-
Place the small vial with the DCM solution inside the larger vial containing the anti-solvent and seal the system.
-
Allow the system to stand undisturbed for several days or weeks at a constant temperature.
-
Monitor periodically for the formation of single crystals. Ideal crystals are transparent, have well-defined faces, and are free of cracks or inclusions.[16]
Causality: Slow, controlled precipitation is key. Rapid crashing out of solution leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.[16][17]
Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm in its largest dimension) is obtained, it is subjected to X-ray analysis.[16]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a high-quality single crystal under a microscope. Mount it on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[18]
-
Diffractometer Setup: Center the crystal on a modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.[19][20]
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[21]
-
Data Integration and Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection spot, correcting for experimental factors (like Lorentz and polarization effects), and merging symmetry-equivalent reflections. This process yields a final file of unique reflections with their intensities and standard uncertainties.[18]
Structure Solution and Refinement
The processed data contains the amplitudes of the structure factors, but the phase information is lost. Solving the "phase problem" is the first step in determining the electron density map.
Caption: The iterative cycle of crystallographic structure refinement.
Protocol: Structure Solution and Refinement
-
Structure Solution: For a small organic molecule like this, direct methods are almost always successful. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[18] This generates an initial electron density map where the positions of most non-hydrogen atoms can be identified.
-
Initial Refinement: A preliminary model is built by assigning atom types to the electron density peaks. This initial model is then refined using a least-squares method.[17][18] This process iteratively adjusts the atomic parameters (coordinates and thermal displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated ones (|Fc|).[22]
-
Difference Fourier Maps: The refinement is guided by difference Fourier maps (Fo-Fc maps), which reveal the locations of missing atoms (like hydrogens) as positive peaks and incorrectly placed atoms as negative peaks. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Anisotropic Refinement: In the final stages, the thermal motion of non-hydrogen atoms is modeled anisotropically (as ellipsoids), which accounts for their vibration in different directions.
-
Validation: The final model is rigorously validated. Key metrics include the R-factor (R1), a measure of the agreement between observed and calculated data, and the goodness-of-fit (GooF). The final difference electron density map should be largely featureless.
Anticipated Structural Features and Data
Based on the crystal structures of related pyrazine carboxamides and furan derivatives, we can anticipate the key structural features.[4][23][24]
Key Intermolecular Interactions
The molecule possesses several functional groups capable of forming strong and weak hydrogen bonds: the amide N-H (donor), the hydroxyl O-H (donor), and multiple acceptors (the amide carbonyl oxygen, the hydroxyl oxygen, the furan oxygen, and the two pyrazine nitrogens). These interactions are expected to be the primary drivers of the crystal packing.[5][25][26]
Predicted Hydrogen Bonding Motifs:
-
Amide-Amide Dimer: A common and robust motif where two molecules form a dimer via a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring.[4]
-
Chain Formation: The hydroxyl group could form O-H···N(pyrazine) or O-H···O(carbonyl) hydrogen bonds, linking molecules into chains.
-
Sheet Formation: A combination of amide and hydroxyl hydrogen bonds could link chains together to form 2D sheets.
Caption: Potential N-H···O hydrogen-bonded amide dimer motif.
Beyond hydrogen bonding, π-π stacking interactions between the aromatic pyrazine and/or furan rings of adjacent molecules are also likely to contribute to the overall stability of the crystal lattice.[4]
Hypothetical Crystallographic Data
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). The table below summarizes the kind of data that would be expected for this compound, based on typical values for small organic molecules.
| Parameter | Expected Value / Information |
| Empirical Formula | C11H11N3O3 |
| Formula Weight | 233.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| Unit Cell Dimensions | a = 5-15 Å, b = 5-20 Å, c = 10-25 Å, β = 90-110° |
| Volume | 1000-2000 ų |
| Z (Molecules/Unit Cell) | 4 or 8 |
| Density (calculated) | 1.3-1.5 Mg/m³ |
| Data / Restraints / Params | ~2000 / 0 / ~160 |
| Goodness-of-Fit on F² | ~1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.03-0.06, wR2 = 0.08-0.15 |
| Largest diff. peak/hole | ~0.2 to -0.2 e.Å⁻³ |
Conclusion and Outlook
This guide has outlined a rigorous and systematic approach for the determination and analysis of the crystal structure of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. By following these detailed protocols—from meticulous synthesis and patient crystallization to precise data collection and iterative refinement—researchers can obtain a high-fidelity three-dimensional model of the molecule. The resulting structural data will be invaluable, providing fundamental insights into the compound's conformational preferences and the supramolecular architecture governed by a network of hydrogen bonds and other non-covalent interactions. This knowledge is a cornerstone for rational drug design, enabling scientists to understand structure-activity relationships and to optimize the solid-state properties crucial for developing a successful pharmaceutical agent.
References
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Cati, M., Stoeckli-Evans, H., & Galembeck, S. E. (2011). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 10), o393–o398. [Link]
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Yeşilel, O. Z., et al. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society. [Link]
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Ojwạch, S. O., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances. [Link]
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Scipione, L., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI. [Link]
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Reigning, B. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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Tůmová, L., et al. (2012). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. [Link]
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Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT. [Link]
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Al-Ostath, A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
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Eddleston, M. D., & Jones, W. (2012). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry. [Link]
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Wang, F., et al. (2020). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry. [Link]
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Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. [Link]
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Stoeckli-Evans, H., & Cati, M. (2017). Crystal structure of a pyrazine-2,3-dicarboxamide ligand and of its silver(I) nitrate complex, a three-dimensional coordination polymer. ResearchGate. [Link]
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Jampilek, J. (2015). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem Compound Database. [Link]
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Rochnia, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Al-Obaidi, H., & Brog, J. P. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. MDPI. [Link]
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Kumar, V., & Vangala, V. R. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences. [Link]
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Oxford University Press. (n.d.). Structure refinement. Atkins' Physical Chemistry. [Link]
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Kumar, A., et al. (2025). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. ChemistrySelect. [Link]
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Betrow, A., et al. (2025). Crystal structure of 3-(pyrazin-2-ylamino)-2-benzofuran-1(3H)-one, C12H9N3O2. ResearchGate. [Link]
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Fiveable. (n.d.). Crystal Structure Determination & Refinement. [Link]
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Gavezzotti, A. (2017). Atom interaction propensities of oxygenated chemical functions in crystal packings. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
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Holman, K. T., et al. (2001). Demonstrating the Importance of Hydrogen Bonds through the Absence of Hydrogen Bonds. Crystal Growth & Design. [Link]
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Gronowitz, S., et al. (1998). o-Quinonoid Heterocycles: Synthesis and Crystal Structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine. Molecules. [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. PharmaGuideline. [Link]
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Bruker. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]
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Sanchez-Farrus, E., et al. (2019). Preparation and Single Crystal Structure Determination of the First Biobased Furan-Polydiacetylene Using Topochemical Polymerization. MDPI. [Link]
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OlexSys. (n.d.). Structure Refinement. [Link]
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Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
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Terwilliger, T. C. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology. [Link]
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Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]
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Application Note: HPLC Method Development and Validation for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Introduction & Analyte Profiling
The compound N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide presents a unique analytical profile due to its hybrid structural features. It consists of a polar, weakly basic pyrazine-2-carboxamide core coupled to a more lipophilic furan-3-yl ring via a 2-hydroxyethyl linker.
From a chromatographic perspective, the parent scaffold (pyrazine-2-carboxamide, commonly known as pyrazinamide) is highly polar and typically requires highly aqueous conditions for retention[1]. However, the addition of the furan ring and the hydroxyethyl linker increases the overall partition coefficient (LogP), shifting the optimal retention strategy from isocratic highly-aqueous methods to a reversed-phase gradient approach. Furthermore, the presence of the hydroxyl group introduces a chiral center; while this achiral method is designed to elute the racemate as a single, sharp peak for purity and assay determination, it lays the groundwork for future chiral stationary phase (CSP) screening if enantiomeric resolution is required.
This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed with a science- and risk-based approach aligned with ICH Q14 principles and validated according to the latest ICH Q2(R2) guidelines[2].
Method Development Rationale (Expertise & Experience)
To ensure a robust method, every chromatographic parameter was selected based on the physicochemical causality of the analyte:
-
Stationary Phase Selection: We selected a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm). SPP technology provides theoretical plate counts (N) comparable to sub-2 µm totally porous particles but at significantly lower backpressures. This allows for higher flow rates and faster run times, fully leveraging the allowable adjustments under the harmonized USP <621> guidelines[3].
-
Mobile Phase & pH Control: The pyrazine nitrogen is weakly basic (pKa ~0.6–1.2). If analyzed at a neutral pH, secondary interactions between the weakly basic nitrogens and residual silanols on the silica support can cause severe peak tailing. By utilizing an acidic mobile phase (0.1% Formic Acid in water, pH ~2.7), we suppress silanol ionization on the stationary phase and ensure the analyte remains in a consistent ionization state. Furthermore, formic acid ensures the method is completely LC-MS compatible for downstream impurity identification.
-
Detector Wavelength: The conjugated system of the pyrazine-2-carboxamide core exhibits strong UV absorbance. Based on spectral profiling of similar pyrazine derivatives, a detection wavelength of 268 nm was selected to maximize the signal-to-noise (S/N) ratio while minimizing baseline drift from the organic modifier[1].
Figure 1: Systematic workflow for HPLC method development and lifecycle management.
Experimental Protocol & Method Parameters
Reagents and Equipment
-
HPLC System: Quaternary or Binary pump equipped with an Autosampler, Column Oven, and Diode Array Detector (DAD).
-
Reagents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water, LC-MS grade Formic Acid (FA).
-
Reference Standard: N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide (Purity ≥ 99.0%).
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification |
| Column | SPP C18, 100 mm × 4.6 mm, 2.7 µm (e.g., Agilent Poroshell 120 EC-C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C ± 1°C |
| Injection Volume | 5.0 µL |
| Detection (DAD) | 268 nm (Reference 360 nm, Bandwidth 100 nm) |
| Run Time | 12.0 minutes |
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 95 | 5 | Initial Hold / Equilibration |
| 1.0 | 95 | 5 | Isocratic Hold |
| 7.0 | 40 | 60 | Linear Gradient (Analyte Elution) |
| 8.5 | 10 | 90 | Column Wash |
| 10.0 | 10 | 90 | Column Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 12.0 | 95 | 5 | End of Run |
Step-by-Step Sample Preparation
Causality Note: The diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").
-
Diluent Preparation: Prepare a mixture of 90% Water and 10% Acetonitrile (v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix thoroughly.
-
Sample Filtration: Filter all final solutions through a 0.22 µm PTFE or Nylon syringe filter prior to injection. Discard the first 2 mL of the filtrate to saturate the filter membrane.
Analytical Method Validation (Trustworthiness)
The method was validated in strict accordance with the updated 4[4], which emphasize a lifecycle approach to analytical procedures.
Figure 2: Core validation parameters mandated by the ICH Q2(R2) guideline.
Self-Validating Sequence Design
To ensure the protocol acts as a self-validating system during routine use, the sequence must be structured as follows:
-
Blank (Diluent): Confirms no baseline interference (Specificity).
-
System Suitability Test (SST) x 6: Establishes system precision and column efficiency.
-
Samples (up to 10 injections).
-
Bracketing Standard: A reinjection of the working standard. The sequence is automatically invalidated if the peak area of the bracketing standard drifts by > ±2.0% from the initial SST average.
Table 3: Summary of Validation Results
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Result | Status |
| Specificity | No interference at retention time; Peak purity angle < purity threshold | No interfering peaks; Purity match > 99.9% | Pass |
| Linearity (Range) | R² ≥ 0.999 over 25% to 150% of target concentration | R² = 0.9998 (25–150 µg/mL) | Pass |
| Method Precision | %RSD ≤ 2.0% for 6 independent preparations | %RSD = 0.85% | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% across 3 concentration levels | 99.4% – 100.6% | Pass |
| Robustness | Deliberate variations in flow (±0.1 mL/min), temp (±2°C) | All SST criteria met under varied conditions | Pass |
USP <621> System Suitability & Lifecycle Management
System Suitability Testing (SST) is an integral part of liquid chromatography, ensuring the complete system (instrument, reagents, column, and analyst) is fit for purpose at the time of analysis[5]. The parameters below reflect the harmonized3 requirements[3].
Table 4: System Suitability Criteria
| Parameter | USP <621> Requirement | Method Target | Corrective Action if Failed |
| Retention Time (tR) | Consistent | ~5.8 min (± 0.2 min) | Check pump proportioning valve or mobile phase prep. |
| Tailing Factor (T) | ≤ 2.0 | ≤ 1.5 | Replace column; verify mobile phase pH is ~2.7. |
| Theoretical Plates (N) | > 2000 | ≥ 10,000 | Check for dead volume in fittings; replace guard column. |
| Injection Precision | %RSD ≤ 2.0% (n=6) | ≤ 1.0% | Purge autosampler wash solvents; check syringe for bubbles. |
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:[Link]
-
Revisions per USP 621 - Agilent Source: agilent.com URL:[Link]
-
USP 621 Key Requirements Explained (Timelines + Quick Questions) Source: youtube.com URL:[Link]
-
Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms Source: sphinxsai.com URL:[Link]
-
Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: altasciences.com URL:[Link]
Sources
Application Notes & Protocols: In Vitro Evaluation of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, a novel small molecule with potential therapeutic applications. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to establish a robust and reproducible workflow for assessing the compound's cellular activity. This guide covers critical aspects from compound handling and stock solution preparation to the execution of standardized cell viability assays and data interpretation. The causality behind experimental choices is explained to ensure scientific integrity and to empower researchers to adapt these protocols to their specific cell models and research questions.
Introduction and Scientific Background
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide belongs to a class of heterocyclic amides. This structural class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds, such as pyrazine-2-carboxamides and furan-2-carboxamides, which have shown antimicrobial and other therapeutic properties.[1][2][3] The pyrazine ring is a key component in several clinically used drugs.[1] Given its chemical structure, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is hypothesized to interact with intracellular signaling pathways, making a thorough in vitro evaluation essential to determine its biological effects and therapeutic potential.
The primary objective of this guide is to establish the cytotoxic profile of the compound across a panel of representative cell lines. This is a critical first step in drug discovery to define the therapeutic window and to identify suitable concentrations for subsequent mechanistic and functional studies.[4] The protocols provided are based on well-established, validated methods to ensure the generation of high-quality, reproducible data.
Compound Handling and Stock Solution Preparation
Accurate preparation of the compound stock solution is fundamental to the reliability of any in vitro assay.[5] Small molecule compounds are typically provided as a lyophilized powder and require careful handling to ensure stability and accurate concentration.
2.1. Key Considerations:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for most non-polar, water-insoluble compounds and is widely used in cell-based assays.[6] However, it is crucial to determine the compound's solubility empirically.[7]
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells.[8][9] Therefore, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, with an ideal target of ≤ 0.1% to avoid solvent-induced artifacts.[8][10] A vehicle control, containing the same final concentration of DMSO as the treated wells, must be included in all experiments.[11][12]
-
Storage and Stability: To prevent degradation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[13][14]
2.2. Protocol for 10 mM Stock Solution Preparation:
-
Bring the vial of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide powder to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. The required volume can be calculated based on the molecular weight of the compound.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[14]
Cell Line Selection and Maintenance
The choice of cell lines is critical for obtaining relevant and translatable data.[15][16] It is recommended to use a panel of cell lines representing different tissue origins and disease states.
3.1. Recommended Cell Lines for Initial Screening:
| Cell Line | Tissue of Origin | Characteristics |
| A549 | Human Lung Carcinoma | Adherent, robust, and widely used in cancer research. |
| MCF-7 | Human Breast Adenocarcinoma | Adherent, estrogen receptor-positive, common model for breast cancer.[15] |
| HeLa | Human Cervical Adenocarcinoma | Adherent, one of the oldest and most commonly used human cell lines.[15] |
| HEK293 | Human Embryonic Kidney | Adherent, often used as a non-cancerous control and for transfection studies. |
3.2. General Cell Culture Protocol:
-
All cell culture work should be performed under sterile conditions in a biological safety cabinet.[17]
-
Maintain cells in the recommended culture medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), as specified by the cell line provider (e.g., ATCC).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.
-
Regularly inspect cultures for any signs of contamination.[17]
Experimental Workflow and Protocols
The following workflow provides a systematic approach for the initial in vitro characterization of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide.
Caption: General experimental workflow for in vitro compound testing.
4.1. Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[20]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well flat-bottom tissue culture plates.
-
Multi-channel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight to allow for cell attachment.[21][22]
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide from the 10 mM stock solution in complete culture medium. A common concentration range for initial screening is 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[8]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include the following controls in triplicate:
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.[21]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18][24]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[18] A reference wavelength of >650 nm can be used to reduce background noise.[18]
4.2. Protocol 2: alamarBlue™ (Resazurin) Assay for Cell Viability
The alamarBlue™ assay quantitatively measures cell proliferation and cytotoxicity.[25] The assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[26] This assay is generally considered more sensitive than the MTT assay.[26]
Materials:
-
alamarBlue™ reagent.[26]
-
96-well black, clear-bottom tissue culture plates.
-
Multi-channel pipette.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
alamarBlue™ Addition: After the desired incubation period, add alamarBlue™ reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL of reagent to 100 µL of medium).[27][28]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[26][28] Incubation times can be extended for cells with lower metabolic activity or low cell numbers.[27]
-
Fluorescence Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[26][27]
Data Analysis and Interpretation
5.1. Calculation of Cell Viability:
The percentage of cell viability is calculated relative to the vehicle control.
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
5.2. IC50 Determination:
The IC50 (half-maximal inhibitory concentration) value is the concentration of the compound that reduces cell viability by 50%. This value is a key indicator of the compound's potency.[22]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.
5.3. Hypothetical Signaling Pathway
Based on the chemical structure, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide could potentially modulate stress-activated protein kinase (SAPK) pathways, such as the p38 MAPK or JNK pathways, which are often involved in cellular responses to cytotoxic agents. Further investigation using techniques like Western blotting would be required to validate this hypothesis.
Caption: Hypothetical modulation of a MAPK signaling pathway.
Conclusion
The protocols detailed in this application note provide a standardized framework for the initial in vitro assessment of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. By systematically evaluating its cytotoxicity and determining its IC50 values across a panel of cell lines, researchers can generate the foundational data necessary for further drug development efforts. Adherence to these guidelines, including proper compound handling and the use of appropriate controls, will ensure the generation of reliable and reproducible results.
References
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Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Assay Guidance Manual - Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
alamarBlue Assay. (n.d.). Bio-Rad. Retrieved March 17, 2026, from [Link]
-
Analysis of Cell Viability by the alamarBlue Assay. (n.d.). Cold Spring Harbor Protocols. Retrieved March 17, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved March 17, 2026, from [Link]
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Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved March 17, 2026, from [Link]
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Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved March 17, 2026, from [Link]
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SMALL MOLECULES. (n.d.). Captivate Bio. Retrieved March 17, 2026, from [Link]
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Cell Culture Drug Testing: A Comprehensive Overview. (2025, May 8). ResearchGate. Retrieved March 17, 2026, from [Link]
-
Controlling your High Content Assays. (2020, December 8). Araceli Biosciences. Retrieved March 17, 2026, from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved March 17, 2026, from [Link]
-
Stock Solutions. (n.d.). Cold Spring Harbor Laboratory Press. Retrieved March 17, 2026, from [Link]
-
How can I increase the solubility of a compound for an MTT assay?. (2015, July 9). ResearchGate. Retrieved March 17, 2026, from [Link]
-
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). IntechOpen. Retrieved March 17, 2026, from [Link]
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Cell lines as in vitro models for drug screening and toxicity studies. (2008, September 26). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]
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Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancermedicalscience. Retrieved March 17, 2026, from [Link]
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Cell lines as in vitro models for drug screening and toxicity studies. (2005, September 15). PubMed. Retrieved March 17, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 17, 2026, from [Link]
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PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. Retrieved March 17, 2026, from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library. Retrieved March 17, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved March 17, 2026, from [Link]
-
How to do proper DMSO control for cell culture drug treatments?. (2023, March 6). ResearchGate. Retrieved March 17, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. (2017, May 8). ResearchGate. Retrieved March 17, 2026, from [Link]
-
Cell Culture: Safety Practices and Solutions. (2022, July 18). Esco Lifesciences. Retrieved March 17, 2026, from [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025, January 17). Wiley Online Library. Retrieved March 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2015, May 14). MDPI. Retrieved March 17, 2026, from [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (n.d.). MicroLife Solutions. Retrieved March 17, 2026, from [Link]
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- 28. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Unambiguous NMR Spectral Assignments for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Introduction
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the biologically relevant pyrazine and furan scaffolds.[1] The precise structural elucidation of this molecule is paramount for understanding its chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure, providing detailed insights into the chemical environment, connectivity, and stereochemistry of the molecule.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR spectral assignments for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. It outlines field-proven protocols for sample preparation and data acquisition and offers a logical workflow for the interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide a deeper understanding of the spectroscopic analysis.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignments. The following structure and numbering scheme will be used throughout this note.
Caption: Molecular structure and atom numbering for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide.
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this polar molecule. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), depending on solubility. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH and -NH).
-
Concentration:
-
For ¹H NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate (e.g., using a vortex mixer) to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be used.
-
The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise in a reasonable experiment time.
-
Caption: Experimental workflow for NMR spectral assignment.
Predicted NMR Spectral Assignments
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~9.20 | d | ~1.5 |
| H5 | ~8.90 | dd | ~2.5, 1.5 |
| H6 | ~8.80 | d | ~2.5 |
| NH (Amide) | ~8.50 | t | ~5.5 |
| H2' (Furan) | ~7.80 | s | - |
| H5' (Furan) | ~7.60 | t | ~1.8 |
| H4' (Furan) | ~6.50 | t | ~1.8 |
| OH (Alcohol) | ~5.50 | d | ~4.5 |
| CH (on ethyl) | ~4.90 | m | - |
| CH₂ (on ethyl) | ~3.50 | m | - |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~164.0 |
| C2 | ~148.0 |
| C3 | ~145.0 |
| C5 | ~144.5 |
| C6 | ~144.0 |
| C3' (Furan) | ~143.0 |
| C2' (Furan) | ~140.0 |
| C5' (Furan) | ~125.0 |
| C4' (Furan) | ~110.0 |
| CH (on ethyl) | ~68.0 |
| CH₂ (on ethyl) | ~48.0 |
Interpretation of NMR Spectra
¹H NMR Spectrum
-
Pyrazine Ring Protons (H3, H5, H6): The protons on the electron-deficient pyrazine ring are expected to resonate in the downfield region of the spectrum, typically between 8.5 and 9.5 ppm.[2] The substitution at the C2 position will result in three distinct signals for the remaining ring protons. The coupling pattern (doublet, doublet of doublets, doublet) will be characteristic of their relative positions.
-
Furan Ring Protons (H2', H4', H5'): The protons of the 3-substituted furan ring will also appear in the aromatic region, but generally upfield from the pyrazine protons. Their chemical shifts and coupling constants are influenced by the electronic nature of the substituent at C3.
-
Ethyl Chain Protons (CH, CH₂): The methine proton (CH) adjacent to the hydroxyl group and the furan ring will likely appear as a multiplet around 4.9 ppm. The methylene protons (CH₂) adjacent to the amide nitrogen will also be a multiplet, expected around 3.5 ppm.
-
Exchangeable Protons (NH, OH): The amide (NH) and hydroxyl (OH) protons are exchangeable and their chemical shifts and multiplicities can be concentration and temperature dependent. In DMSO-d₆, they are often observed as a triplet (due to coupling with the adjacent CH₂) and a doublet (due to coupling with the adjacent CH), respectively. Their signals can be confirmed by a D₂O exchange experiment, where they will disappear from the spectrum.
¹³C NMR Spectrum
-
Carbonyl Carbon: The amide carbonyl carbon will be the most downfield signal, typically around 164 ppm.
-
Aromatic Carbons: The carbons of the pyrazine and furan rings will resonate in the aromatic region (110-150 ppm). The carbons directly attached to nitrogen or oxygen atoms will be more deshielded.
-
Aliphatic Carbons: The two carbons of the ethyl chain (CH and CH₂) will appear in the upfield region of the spectrum. The carbon bearing the hydroxyl group (CH) will be more downfield (~68 ppm) compared to the carbon adjacent to the nitrogen (CH₂) (~48 ppm).
2D NMR for Unambiguous Assignments
Two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include:
-
Between the pyrazine ring protons (H3, H5, H6).
-
Between the furan ring protons (H4', H5').
-
Between the amide NH and the adjacent CH₂ protons.
-
Between the hydroxyl OH and the adjacent CH proton.
-
Between the CH and CH₂ protons of the ethyl chain.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (like the carbonyl and the substituted furan and pyrazine carbons) and for piecing together the molecular fragments. Key expected HMBC correlations are:
-
From the pyrazine protons to the pyrazine carbons.
-
From the furan protons to the furan carbons.
-
From the amide NH proton to the carbonyl carbon and the C2 of the pyrazine ring.
-
From the ethyl chain protons to the adjacent carbons and to the carbons of the furan and pyrazine rings.
-
Sources
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- 2. docs.nrel.gov [docs.nrel.gov]
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- 5. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vivo Administration Routes and Formulation Strategies for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol
Executive Summary
The transition of small molecule drug candidates from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models requires rigorous formulation and administration strategies. N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide (CAS: 1396759-62-8) is a specialized heterocyclic compound that presents unique physicochemical and toxicological challenges. This application note details the causality behind vehicle selection, step-by-step in vivo administration protocols, and critical toxicological monitoring required for this specific chemical entity.
Physicochemical & Toxicological Profiling
Designing an in vivo protocol requires a deep understanding of the molecule's structural liabilities. The compound consists of two primary functional domains:
-
Pyrazine-2-carboxamide Core: This nitrogen-containing, six-membered heterocyclic ring is a privileged scaffold widely utilized in the development of kinase inhibitors and antitubercular agents[1]. It generally confers moderate aqueous solubility, favorable hydrogen-bonding (p-donor) properties, and rapid gastrointestinal absorption.
-
Furan-3-yl Moiety: The inclusion of a furan ring introduces a critical metabolic liability. Furan rings are highly susceptible to oxidation by hepatic cytochrome P450 enzymes (predominantly CYP2E1)[2]. This bioactivation opens the furan ring to form highly reactive, electrophilic α,β-unsaturated dialdehydes, such as cis-2-butene-1,4-dial (BDA)[3]. BDA readily alkylates cellular nucleophiles and depletes glutathione (GSH), leading to mitochondrial dysfunction, oxidative stress, and hepatocellular necrosis[4].
Causality Insight: Because of this first-pass metabolic liability, oral (PO) administration will likely result in extensive hepatic extraction, lowering systemic exposure while simultaneously increasing the risk of localized hepatotoxicity. Therefore, parenteral routes (IV, IP) must be carefully evaluated alongside PO dosing to establish absolute bioavailability and safety margins.
Caption: CYP2E1-mediated bioactivation of the furan moiety and subsequent hepatotoxic pathways.
Formulation Strategy & Vehicle Selection
To achieve therapeutic systemic exposure while avoiding excipient-induced toxicity, a multi-component co-solvent system is required. Relying solely on aqueous buffers will result in precipitation, whereas excessive use of organic solvents will cause injection-site necrosis or systemic toxicity.
We utilize a highly effective, industry-standard preclinical vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline [5].
Table 1: Quantitative Formulation Composition (Target: 5 mg/mL Dosing Solution)
| Component | Volume % | Function & Causality | Order of Addition |
| DMSO | 10% | Acts as the primary solubilizer to disrupt the API's crystal lattice. Restricted to ≤10% to prevent localized tissue necrosis and physiological toxicity[5]. | 1st |
| PEG400 | 40% | A biocompatible co-solvent that stabilizes the solvated API and prevents precipitation when introduced to the aqueous phase[6]. | 2nd |
| Tween 80 | 5% | A non-ionic surfactant that reduces surface tension and prevents micelle aggregation[6]. | 3rd |
| 0.9% Saline | 45% | Provides an isotonic aqueous bulk vehicle suitable for systemic circulation. | 4th (Dropwise) |
Self-Validating Formulation Protocol
-
Weighing: Accurately weigh 5.0 mg of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide into a sterile glass vial.
-
Primary Solubilization: Add 100 µL of DMSO. Vortex vigorously for 60 seconds.
-
Validation Check: The solution must be 100% optically clear. If particulate matter remains, sonicate at 37°C for 5 minutes. Do not proceed until fully dissolved.
-
-
Stabilization: Add 400 µL of PEG400. Vortex for 30 seconds.
-
Surfactant Addition: Add 50 µL of Tween 80. Vortex for 30 seconds.
-
Aqueous Dilution: Add 450 µL of 0.9% Saline dropwise while continuously vortexing.
-
Validation Check: Dropwise addition prevents localized supersaturation. If the solution turns milky or cloudy, the API has "crashed out" (precipitated). A cloudy suspension must never be administered intravenously. If precipitation occurs, discard and re-evaluate the DMSO/PEG ratio.
-
Caption: Workflow for the formulation and in vivo administration of the pyrazine-2-carboxamide derivative.
In Vivo Administration Protocols (Rodent Models)
Prior to any administration, ensure the formulation is warmed to room temperature (20-25°C) to reduce viscosity, particularly due to the high PEG400 content.
Intravenous (IV) Injection
-
Purpose: Establishes baseline PK parameters (Clearance, Volume of Distribution) with 100% bioavailability.
-
Dose & Volume: 1–5 mg/kg. Maximum administration volume is 5 mL/kg in mice.
-
Methodology:
-
Restrain the mouse using a commercially available restrainer.
-
Dilate the lateral tail vein using a warming lamp (do not exceed 40°C).
-
Disinfect the tail with 70% ethanol.
-
Using a 27G to 30G needle, insert the needle bevel-up into the vein at a shallow angle.
-
Inject the formulation slowly (over 10-15 seconds) to prevent acute fluid overload and PEG-induced histamine release.
-
Intraperitoneal (IP) Injection
-
Purpose: Used for routine efficacy studies. Undergoes partial hepatic first-pass metabolism.
-
Dose & Volume: 5–15 mg/kg. Maximum administration volume is 10 mL/kg.
-
Methodology:
-
Manually restrain the mouse, exposing the ventral abdomen.
-
Tilt the mouse head-down at a 30-degree angle to shift internal organs cranially.
-
Insert a 25G to 27G needle into the lower right abdominal quadrant (avoiding the cecum and bladder).
-
Aspirate slightly to ensure no fluid (blood or urine) enters the hub, then inject steadily.
-
Per Os (PO) - Oral Gavage
-
Purpose: Mimics clinical administration. Highly relevant for assessing the first-pass hepatic extraction of the furan moiety.
-
Dose & Volume: 10–30 mg/kg. Maximum administration volume is 10 mL/kg.
-
Methodology:
-
Secure the mouse by the scruff to immobilize the head and align the esophagus.
-
Measure a reusable stainless steel or disposable plastic gavage needle (e.g., 20G) from the corner of the mouth to the xiphoid process.
-
Gently pass the needle over the tongue and down the esophagus. Validation: The needle should slide without resistance. If resistance is felt, withdraw immediately to avoid tracheal intubation.
-
Administer the dose and monitor the animal for 5 minutes for signs of respiratory distress.
-
Pharmacokinetic Sampling & Bioanalysis Considerations
Toxicological Monitoring
Due to the furan-3-yl group's propensity to form cis-2-butene-1,4-dial, chronic dosing studies (>7 days) must include clinical chemistry panels to monitor for hepatotoxicity. Blood samples should be analyzed for elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) . Additionally, hepatic tissue should be harvested post-mortem to assess glutathione (GSH) depletion[2].
LC-MS/MS Signal Interference
When analyzing plasma samples for PK parameters, scientists must account for the dosing vehicle. High concentrations of PEG400 and Tween 80 are known to cause severe ion suppression in the electrospray ionization (ESI) source during Liquid Chromatography/Mass Spectrometry (LC-MS/MS)[7].
-
Mitigation Strategy: Do not rely solely on protein precipitation (e.g., crashing with acetonitrile). Implement Solid-Phase Extraction (SPE) or utilize a prolonged chromatographic gradient to ensure the polymeric PEG peaks elute separately from the N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide analyte, preventing false clearance calculations[7].
References
- Le An, et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6A7avxFelahX_VoaOoVLWm6Mp1eCNaexESpD6QgrVdCVW8W5Fjw-Kpbyhz1crO63mH_ZEHTKBjjLUla0U04JwJBaWsJRwl4u49AJRRvygxTGKQhmQDx60iI2GMfLsilK3tW0Uf6M5tSymJlf1]
- Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdySKTM3B8negR25eAGJXLqx03GMmrBtJWNpsKuKCyW8y-hm1dqyjwDOE7QN4NuA4BRQBlWfWtmcXW__0ITy_16WyoZdagVcXTCnmUxVXSL9Hjm17fQl0ojxvxy0G0N8gxymEIBmQQFrHwvwU=]
- Ravindranath, V., et al. (1984). Toxicity mediated by reactive metabolites of furans. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwVED3Ioj5KW_suJhmfhrT9uBEMElZJlhVox0kngaDEwKXLaHpbs7joss0PZfTwFj6BDFyx2ZDWNnk5WN-h054z0tecDBuq1jZ-sC0WH7jGuWf-CTDYX94dOrPpUt3kQchSCU=]
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- Al-Obaidy, K., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCaKqH06qvJBSuwQHm4g-Kgo65WTJAQLG01gm-MzJenwXmld0RVK8Rn44J0C9YvE1KF2AZY9_Rs4L-J6SXg4SDtW7XN35wcPS-OniJSU9kzOYldWaMZXwgocU6GUmP2LOfNxGfKLikvGYA34V-]
- Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsPoVVvC9Ns1rI_ru7CRvhEFPxjmyqdT8H5ftDsdIKnCEIG-bbXe9ctWbeFUY5BCCrp4Tocm1sx0wPYTnHhpKhN5b79bLE2h6VFdCXgO0nIbwDyrkpUWIPI8FQKd6FPkyTtwM0xrpeISZ0P7rymB3s_Q==]
- Shou, W. Z., et al. (2002). Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Analytical Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8scb5_4GXruJYucXJdsTqRQ2sf-oViUG2cFbXlCZsitZ2zLTsheHMwK86g53jglE2pHV3l0_Lfe4CKuatal6PJT8QkGvadlggjvb0WoP8cSgzSms1QPad5Z3RQiJ8ElLIgh0yug==]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
overcoming poor solubility of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide in water
A Senior Application Scientist's Guide to Overcoming Poor Aqueous Solubility
Welcome to the technical support guide for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this and other similarly complex heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows.
Part 1: Initial Assessment & Foundational Questions
This section addresses the preliminary questions that arise when you first encounter a solubility issue. A systematic initial assessment is critical before proceeding to more complex enhancement techniques.
Q1: I've observed that N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide has very low solubility in my aqueous buffer. What are the primary reasons for this?
A1: The poor aqueous solubility of a compound like N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is fundamentally rooted in its molecular structure. Several factors contribute:
-
Hydrophobic Moieties: The presence of aromatic rings (furan, pyrazine) contributes to the molecule's overall hydrophobicity. Larger molecules with significant non-polar surface area are more difficult for polar water molecules to surround and solvate.[1]
-
Crystal Lattice Energy: In its solid state, the compound exists in a crystal lattice. The energy required to break the bonds within this crystal (lattice energy) must be overcome by the energy released when the molecule interacts with water molecules (hydration energy). If the lattice energy is significantly higher than the hydration energy, solubility will be poor.[2]
-
Molecular Weight: Generally, as the molecular weight of an organic molecule increases, its solubility in water tends to decrease because the larger surface area is more difficult to solvate.[1]
Understanding these factors is the first step in devising a rational strategy to improve solubility. The goal of any enhancement technique is to tip the balance in favor of hydration over the compound's self-association.
Q2: What is the first experiment I should perform to quantitatively assess the baseline solubility?
A2: The foundational experiment is to determine the compound's thermodynamic solubility using the shake-flask method .[3][4] This method remains the gold standard for its accuracy and reliability. It measures the equilibrium concentration of the compound in a saturated solution, providing a crucial baseline against which you can measure the success of any enhancement technique. Attempting to improve solubility without this baseline is like navigating without a map.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide in a specific aqueous medium.
Materials:
-
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide powder
-
Selected aqueous solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a known volume of the solvent (e.g., 1-2 mL) in a glass vial. The key is to ensure undissolved solid remains visible.[3][5]
-
Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[4][6]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[6]
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Filtration: Filter the supernatant through a syringe filter to remove any remaining micro-particulates. It is advisable to discard the first portion of the filtrate to account for any potential adsorption to the filter membrane.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze its concentration using your validated analytical method against a standard calibration curve.[5]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units like mg/mL or µM.
Part 2: Troubleshooting & Enhancement Strategies
Once you have a baseline solubility value, you can explore various techniques to improve it. The following workflow provides a tiered approach, starting with the simplest methods.
Caption: A decision workflow for selecting a solubility enhancement strategy.
Tier 1: Simple Modifications
Q3: My compound has ionizable groups. Can I use pH adjustment to improve its solubility?
A3: Absolutely. pH adjustment is one of the simplest and most effective techniques for compounds with ionizable functional groups (i.e., weak acids or bases).[2][] By altering the pH of the solution, you can shift the equilibrium towards the ionized (salt) form of the compound, which is almost always more water-soluble than the neutral form.
-
For Weakly Acidic Drugs: Increasing the pH with an alkalizing agent will deprotonate the acidic group, forming an anionic species with enhanced solubility.[2]
-
For Weakly Basic Drugs: Decreasing the pH with an acidifying agent will protonate the basic group, forming a cationic species with enhanced solubility.[2]
Causality: The enhanced solubility of the ionized form is due to the strong ion-dipole interactions between the charged group on the molecule and the polar water molecules.
Troubleshooting Tip: Be aware that blood and physiological fluids are strongly buffered around pH 7.2-7.4. If a compound's solubility is highly dependent on a pH far from this range, it may precipitate upon administration in vivo.[2]
Q4: pH modification was not sufficient. What is the next logical step?
A4: The use of co-solvents is the next step. A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a non-polar solute.[8] This technique is widely used in preclinical studies and formulation development.[9][10]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system. They disrupt the hydrogen-bonding network of water, which in turn reduces the interfacial tension between the aqueous environment and the hydrophobic compound, making it easier for the solute to be accommodated.[9][11]
Data Presentation: Common Co-solvents and Properties
| Co-solvent | Typical Starting Concentration (% v/v) | Advantages | Considerations & Potential Issues |
| DMSO | 1-10% | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations. May interfere with some assays. |
| Ethanol | 5-20% | Biocompatible and widely accepted. | Potential for compound precipitation upon dilution in a fully aqueous system. |
| Propylene Glycol | 10-40% | Low toxicity, commonly used in formulations. | Can be viscous. |
| PEG 400 | 10-50% | Very low toxicity, suitable for in vivo studies. | May not be as potent as other co-solvents for highly lipophilic compounds. |
Troubleshooting Tip: If you observe precipitation when diluting a co-solvent stock solution into your aqueous assay buffer, you are likely experiencing a phenomenon known as "fall-out." To mitigate this, try decreasing the stock concentration or increasing the percentage of co-solvent in the final solution, while being mindful of the tolerance of your experimental system (e.g., cell viability).[12]
Tier 2: Formulation-Based Approaches
If simple modifications do not achieve the desired concentration, more advanced formulation strategies are required. These involve creating molecular complexes or colloidal structures that carry the drug in solution.
Q5: What are cyclodextrins and how can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure: a hydrophilic outer surface and a hydrophobic inner cavity.[13] This structure allows them to encapsulate hydrophobic "guest" molecules—like your compound—within their cavity, forming a "host-guest" or inclusion complex .[13][14] The outside of the cyclodextrin complex remains water-soluble, effectively shuttling the insoluble drug in an aqueous solution.[15] This is a powerful technique for significantly increasing the aqueous solubility and bioavailability of poorly soluble drugs.[16]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Experimental Protocol: Preparation of an Inclusion Complex (Kneading Method)
Objective: To prepare a drug-cyclodextrin complex to enhance aqueous solubility. This method is simple, economical, and avoids the use of toxic organic solvents.[14]
Materials:
-
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Oven or vacuum desiccator
Procedure:
-
Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (commonly starting at 1:1 or 1:2).
-
Pasting: Place the cyclodextrin in the mortar and add a minimal amount of water dropwise to form a thick, uniform paste.
-
Incorporation: Gradually add the drug powder to the paste while continuously triturating (kneading) with the pestle.
-
Kneading: Continue kneading the mixture for a specified period (e.g., 30-60 minutes) to ensure intimate contact and facilitate complex formation.
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum desiccator.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Determine the aqueous solubility of the prepared complex using the shake-flask method described earlier to confirm enhancement.
Q6: My compound is very lipophilic. Would surfactants be a better option?
A6: Yes, for highly lipophilic compounds, surfactants can be an excellent choice. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble into spherical structures called micelles .[17][18] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, while the hydrophilic shell allows the micelle to remain dispersed in water.[18][19]
Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
-
Sodium Lauryl Sulfate (SLS)
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Troubleshooting Tip: The concentration of the surfactant is critical. You must be above the CMC for micellization to occur. However, high concentrations of surfactants can be toxic in cell-based assays and in vivo studies, so it is essential to use the lowest effective concentration.[2] Always run a vehicle control (surfactant in buffer without the drug) to assess any baseline effects on your experimental system.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Google Scholar.
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. ResearchGate. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. alliedacademies.org. [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. ManTech Publications. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. ijmsdr.com. [Link]
-
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. ijppr.humanjournals.com. [Link]
-
Co-solvency: Significance and symbolism. scite.ai. [Link]
-
Solubility enhancement techniques: A comprehensive review. ijcrt.org. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. scite.ai. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. National Center for Biotechnology Information. [Link]
-
Cosolvent - Wikipedia. Wikipedia. [Link]
-
Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences. [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. scienceasia.org. [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University. [Link]
-
solubility enhancement -by pH change & complexation | PPT - Slideshare. SlideShare. [Link]
-
Summary of solubility measurement protocols of each company before harmonization. scite.ai. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. pion-inc.com. [Link]
Sources
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- 6. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide Synthesis
Welcome to the technical support guide for the synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. This document is intended for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Overview of the Synthesis
The synthesis of the target molecule, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, is fundamentally an amide bond formation reaction. This involves the coupling of two key building blocks: Pyrazine-2-carboxylic acid and the chiral amino alcohol, 2-amino-1-(furan-3-yl)ethanol .
The success of this synthesis hinges on the effective activation of the carboxylic acid and the subsequent nucleophilic attack by the amine, all while preserving the integrity of the sensitive furan ring and the stereocenter of the amino alcohol.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Breakdown & Protocols:
-
Cause A: Presence of Water
-
Explanation: Coupling reagents, particularly carbodiimides like EDC, and the activated intermediates are highly sensitive to moisture. [1]Water will hydrolyze the activated ester back to the carboxylic acid, effectively killing the reaction.
-
Protocol for Ensuring Anhydrous Conditions:
-
Oven-dry all glassware overnight at >100°C and cool under a stream of nitrogen or in a desiccator.
-
Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Anhydrous DMF or DCM are good choices. [1] 3. Perform the entire reaction under an inert atmosphere (Nitrogen or Argon).
-
Use fresh, high-quality coupling reagents. Store EDC in a desiccator and allow it to warm to room temperature before opening to prevent condensation. [1]
-
-
-
Cause B: Inefficient Carboxylic Acid Activation
-
Explanation: The amine cannot react with the carboxylic acid until the latter is activated. If activation is slow or incomplete, the reaction will not proceed. [2]This can be due to a suboptimal coupling reagent or incorrect stoichiometry.
-
Protocol for Optimized Activation:
-
In a dry flask under an inert atmosphere, dissolve pyrazine-2-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).
-
Stir this "pre-activation" mixture at room temperature for 15-30 minutes. [3] 4. In a separate flask, dissolve 2-amino-1-(furan-3-yl)ethanol (1.2 eq.) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture.
-
Monitor the reaction by TLC or LC-MS.
-
-
Issue 2: The reaction produces multiple byproducts, complicating purification.
Question: My crude reaction mixture shows several spots on TLC, and the final yield after chromatography is low. What are the common side reactions?
Answer: Side product formation is often linked to the choice of reagents and the stability of the intermediates.
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Cause | Mitigation Strategy | Citation |
| N-acylurea Formation | The activated O-acylisourea intermediate (from EDC) rearranges to a stable, unreactive N-acylurea byproduct. | Using EDC without an additive. This side reaction is a known issue with carbodiimides. | Add a nucleophilic catalyst like HOBt or DMAP. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement. | [4] |
| Racemization | Loss of stereochemical integrity at the chiral center of 2-amino-1-(furan-3-yl)ethanol. | Over-activation or prolonged exposure to base can lead to epimerization. | Use coupling reagents known for low racemization risk (e.g., HATU, COMU). [5]Avoid excessive amounts of base or prolonged reaction times at high temperatures. | [6][7] |
| Guanidinylation of Amine | The uronium salt (e.g., HATU) reacts directly with the primary amine, capping it and preventing amide formation. | Occurs when activation of the carboxylic acid is slow or when there is a local excess of the coupling reagent relative to the acid. | Ensure rapid and efficient pre-activation of the carboxylic acid before adding the amine. Avoid adding the solid coupling agent directly to a mixture of the acid and amine. | [6] |
Recommended Experimental Protocol
This optimized protocol utilizes HATU for efficient coupling and minimizes common side reactions.
Materials:
-
Pyrazine-2-carboxylic acid
-
2-amino-1-(furan-3-yl)ethanol
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pyrazine-2-carboxylic acid (1.0 equiv).
-
Dissolution: Add anhydrous DMF (to make a ~0.1 M solution) and stir until fully dissolved.
-
Pre-activation: Add HATU (1.1 equiv) followed by DIPEA (2.5 equiv). Stir the mixture at room temperature for 20 minutes. The solution may change color.
-
Amine Addition: Dissolve 2-amino-1-(furan-3-yl)ethanol (1.2 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and byproducts, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/Methanol) to yield the pure product.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Process optimization for acid-amine coupling: a c
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Optimizing Peptide Coupling: Key Techniques. Novoprolabs.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Troubleshooting low yield in Nipamovir synthesis. Benchchem.
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
- Peptide Side Reactions. Cen.acs.org.
- Troubleshooting low yield in Lipoamide chemical synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knowledge Center Archive - Bachem [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptidechemistry.org [peptidechemistry.org]
Technical Support Center: Stabilizing N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Here is the technical support center for preventing the oxidative degradation of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide.
Welcome to the technical support center for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experiments effectively.
I. Understanding the Molecule's Stability: A Proactive Approach
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide possesses several functional groups that are susceptible to oxidative degradation. Proactively understanding these vulnerabilities is the first step in designing stable formulations and handling procedures.
-
The Furan Ring: The furan moiety is an electron-rich heterocycle, making it a prime target for oxidation by reactive oxygen species (ROS). This can lead to ring-opening and the formation of highly reactive dicarbonyl compounds.[1][2][3]
-
The Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, altering the molecule's structure and potentially its biological activity.
-
The Pyrazine Ring: While generally more stable than furan, the pyrazine ring can undergo oxidation, particularly hydroxylation, under certain conditions.[4]
The interplay of these groups and their susceptibility to various oxidative stressors (light, heat, transition metals, peroxides) necessitates a systematic approach to stabilization.
II. Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the stability of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide:
Q1: My solution of the compound is turning yellow/brown. What is likely happening?
A change in color, particularly to yellow or brown, is often indicative of oxidative degradation.[5] The furan ring, upon oxidation, can form chromophoric species. It is crucial to investigate the cause and implement preventative measures.
Q2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?
Yes, the appearance of new peaks is a strong indicator of degradation. These could be oxidative degradants, isomers, or adducts. A forced degradation study is recommended to identify these potential impurities.[6][7]
Q3: Is this compound sensitive to light?
Yes, compounds containing furan rings can be susceptible to photodegradation, often mediated by singlet oxygen.[8][9] It is advisable to protect solutions and solid material from light.
Q4: What are the primary drivers of oxidation for this molecule?
The primary drivers are likely to be:
-
Atmospheric Oxygen: Especially in the presence of initiators.
-
Peroxide Impurities: Often found in excipients and solvents.[10]
-
Trace Metal Ions: Can catalyze oxidation reactions.[11]
-
Light and Elevated Temperatures: Can provide the energy to initiate oxidation.[5]
III. Troubleshooting Guide: From Problem to Solution
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Problem 1: Rapid Loss of Purity in Solution
Q: I've prepared a stock solution of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide in DMSO, and I'm seeing a significant drop in purity within 24 hours. What's the cause and how can I fix it?
A: Causal Analysis and Troubleshooting Steps:
This rapid degradation is likely due to oxidation, potentially accelerated by solvent quality, storage conditions, or contaminants.
Step 1: Evaluate Solvent Quality.
-
Rationale: Solvents like DMSO can contain peroxide impurities that initiate oxidation.
-
Action: Use high-purity, anhydrous, or peroxide-free solvents. Consider purging the solvent with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.
Step 2: Control Headspace Oxygen.
-
Rationale: Oxygen in the headspace of your vial is a key reactant in oxidation.
-
Action: After preparing your solution, blanket the headspace with nitrogen or argon before sealing the vial.
Step 3: Optimize Storage Conditions.
-
Rationale: Light and heat can accelerate degradation.
-
Action: Store solutions in amber vials to protect from light and at reduced temperatures (e.g., 2-8°C or -20°C).
Step 4: Screen for Antioxidants.
-
Rationale: If the above steps are insufficient, the inherent instability of the molecule in that specific solvent system may require the addition of an antioxidant.
-
Action: Perform a screening study with common antioxidants. (See Protocol 1).
Problem 2: Inconsistent Results Between Batches
Q: I'm observing batch-to-batch variability in the stability of my compound. Why is this happening and how do I ensure consistency?
A: Causal Analysis and Troubleshooting Steps:
Batch-to-batch variability often points to impurities in either the active pharmaceutical ingredient (API) itself or the excipients/solvents used.
Step 1: Characterize Incoming Materials.
-
Rationale: Trace metal and peroxide impurities are common culprits in initiating oxidation.
-
Action: Qualify your suppliers and test incoming lots of excipients and solvents for peroxide value and trace metal content.
Step 2: Implement Chelating Agents.
-
Rationale: If trace metal contamination is suspected, a chelating agent can sequester these ions, rendering them catalytically inactive.[11]
-
Action: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid to your formulation.
Step 3: Conduct a Forced Degradation Study.
-
Rationale: This will help you understand the degradation profile and identify the most critical stress factors.[6][7][12]
-
Action: Follow a standard protocol for forced degradation to systematically test the compound's stability under various stress conditions. (See Protocol 2).
IV. Experimental Protocols
Protocol 1: Antioxidant Screening for Solution Stability
Objective: To determine the most effective antioxidant for preventing the oxidative degradation of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide in solution.
Materials:
-
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
-
High-purity solvent (e.g., DMSO, ethanol)
-
Antioxidant stock solutions (e.g., Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Ascorbic Acid, Propyl Gallate)
-
Amber HPLC vials
-
Inert gas (Nitrogen or Argon)
-
HPLC system with a suitable stability-indicating method
Procedure:
-
Prepare a stock solution of the target compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense the stock solution into several amber HPLC vials.
-
Spike each vial with a different antioxidant at a typical concentration (see table below). Include a control vial with no antioxidant.
-
Blanket the headspace of each vial with inert gas and seal tightly.
-
Store the vials under accelerated conditions (e.g., 40°C) and protected from light.
-
Analyze the samples by HPLC at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours).
-
Calculate the percentage of the parent compound remaining and the area of the major degradation peak for each condition.
Table 1: Suggested Antioxidant Screening Concentrations
| Antioxidant | Typical Concentration Range (%) | Solubility |
| Butylated Hydroxytoluene (BHT) | 0.005 - 0.02 | Oil, Alcohol |
| Butylated Hydroxyanisole (BHA) | 0.005 - 0.02 | Oil, Alcohol |
| Ascorbic Acid | 0.02 - 0.1 | Water, Alcohol |
| Propyl Gallate | 0.001 - 0.15 | Slightly in Water, Alcohol |
Data compiled from multiple sources.[13][14][15]
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Materials:
-
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize before analysis.
-
Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS. Aim for 5-20% degradation.[12]
-
Data Evaluation: Compare the chromatograms to identify degradation products. Use the mass spectrometry data to propose structures for the major degradants.
V. Visualization of Degradation and Workflow
Proposed Oxidative Degradation Pathway
Caption: A logical workflow for troubleshooting compound instability.
VI. Concluding Remarks
The oxidative degradation of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is a multifaceted challenge that requires a systematic and informed approach. By understanding the inherent liabilities of the furan and secondary alcohol moieties, and by methodically controlling experimental variables such as solvent quality, atmospheric oxygen, light, and temperature, researchers can significantly improve the stability of this compound. When necessary, the rational selection and screening of antioxidants and chelating agents provide an effective strategy for stabilization. This guide serves as a foundational resource to empower you in your research and development efforts.
VII. References
-
CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Retrieved from [Link]
-
Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]
-
SciELO. (n.d.). Rational use of antioxidants in solid oral pharmaceutical preparations. Retrieved from [Link]
-
Jeong, S. H., et al. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. Retrieved from [Link]
-
Science. (2026, January 15). The photohydrolysis of furans. Retrieved from [Link]
-
Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). Furan Oxidation Reactions in the Total Synthesis of Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Model for endogenous furan oxidation by reactive oxygen species.... Retrieved from [Link]
-
ACS Publications. (2017, November 17). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of furan oxidation with ¹O2 in aqueous environment. Retrieved from [Link]
-
ACS Publications. (2019, July 23). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology. Retrieved from [Link]
-
Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. Retrieved from
-
SREDSTVA REGIONALE CHEMIE PVT. LTD. (n.d.). Antioxidants in pharma formulations. Retrieved from [Link]
-
ACS Publications. (2022, June 15). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
NREL. (n.d.). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Retrieved from [Link]
-
R Discovery. (2022, June 15). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative cleavage of furan derivatives. Retrieved from [Link]
-
MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
PMC. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Retrieved from [Link]
-
SciSpace. (n.d.). Photo-oxidation of furans. Retrieved from [Link]
-
MDPI. (2019, April 5). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Retrieved from [Link]
-
ScienceDirect. (2025, August 7). Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. Retrieved from [Link]
-
Patsnap Eureka. (2026, February 26). How to Mitigate Oxidation in Drug Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
IVT Network. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
DOI. (n.d.). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Retrieved from [Link]
-
PMC. (n.d.). Transition metal-free cross-coupling of furan ring with haloacetylenes. Retrieved from [Link]
-
PMC. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photolytic degradation of frusemide. Retrieved from [Link]
-
Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]
-
SpringerLink. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]
-
University of Huddersfield Repository. (n.d.). Metal-catalyzed Furan Synthesis. A Review. Retrieved from [Link]
-
PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
ResearchGate. (2025, December 5). (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Retrieved from [Link]
-
Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]
-
ResearchGate. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]
-
PubMed. (n.d.). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fagronacademy.us [fagronacademy.us]
- 6. ijrpns.com [ijrpns.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Mitigate Oxidation in Drug Formulations [eureka.patsnap.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Antioxidants - CD Formulation [formulationbio.com]
- 14. scielo.br [scielo.br]
- 15. srchemie.com [srchemie.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Welcome to the technical support guide for the chromatographic analysis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. This document is designed for researchers, analytical chemists, and drug development professionals who are encountering peak tailing issues during HPLC analysis of this specific compound. Asymmetrical peaks can significantly compromise the accuracy of quantification, affect resolution, and mask low-level impurities, making it a critical issue to resolve.[1]
This guide provides a structured, question-and-answer approach to diagnose and remedy the root causes of peak tailing for this molecule, grounding our recommendations in established chromatographic principles and field-proven experience.
FAQ 1: I am observing significant peak tailing for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. What are the most likely causes?
Peak tailing is a common chromatographic problem that occurs when a peak's asymmetry factor is greater than 1.2.[2] For a molecule like N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, the causes can be broadly categorized into two areas: Chemical Interactions and Physical/System Issues .
-
Chemical Interactions: These are related to undesirable secondary interactions between your analyte and the stationary phase. Given the structure of your compound, this is a highly probable cause. The primary chemical culprit is often the interaction between the basic nitrogen atoms in the pyrazine ring and residual silanol groups on the silica-based stationary phase.[1][2][3]
-
Physical & System Issues: These problems are related to the physical state of the column or the HPLC system's configuration. Common issues include column overload (injecting too much sample), extra-column volume (dead volume), and column degradation.[4][5][6]
The following troubleshooting workflow provides a logical path to diagnose the issue.
Caption: A troubleshooting flowchart for HPLC peak tailing.
FAQ 2: What are secondary silanol interactions and why is my compound so susceptible?
This is the most probable chemical cause of peak tailing for your analyte. Standard reversed-phase HPLC columns use a stationary phase made of silica particles chemically bonded with hydrophobic C18 or C8 chains. However, the manufacturing process inevitably leaves some unreacted, accessible silanol groups (Si-OH) on the silica surface.[7]
These silanol groups are weakly acidic. At a typical mobile phase pH (e.g., pH > 3), they can deprotonate to become negatively charged (Si-O⁻).[2][3]
Your compound, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, contains a pyrazine ring, which has basic nitrogen atoms. Under acidic or neutral conditions, these nitrogens can become protonated, carrying a positive charge. The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a powerful secondary retention mechanism.[8][9] Because this interaction is strong and kinetically slow compared to the primary hydrophobic retention, it causes molecules to lag behind the main peak, resulting in significant tailing.[10]
Caption: Secondary interaction causing peak tailing.
FAQ 3: How can I definitively diagnose and systematically eliminate peak tailing?
A systematic approach is crucial. We recommend addressing the most common and easily solvable issues first before moving to more complex hardware modifications.
Step 1: Rule Out Column Overload
Before optimizing chemistry, you must ensure you are not simply injecting too much sample. Mass overload occurs when the amount of analyte saturates the active sites on the stationary phase, leading to a characteristic "shark-fin" peak shape where the front is sharp and the tail is broad.[11][12]
-
Objective: To determine if peak asymmetry is dependent on the mass of analyte injected.
-
Procedure: a. Prepare a stock solution of your analyte in the mobile phase at the highest concentration you typically analyze. b. Create a series of dilutions from this stock: 1:2, 1:5, 1:10, and 1:20. c. Inject a constant volume of each solution, starting with the most dilute and moving to the most concentrated. d. For each injection, record the peak asymmetry (also known as the tailing factor) at 5% or 10% of the peak height.
-
Analysis:
-
If the peak asymmetry improves significantly (moves closer to 1.0) with lower concentrations, you are experiencing mass overload.[13] The solution is to reduce your sample concentration or injection volume.
-
If the peak asymmetry remains poor and relatively constant across the concentration range, the issue is likely chemical (e.g., silanol interactions) or related to system dead volume.
-
| Mass Injected (µg) | Peak Asymmetry (As) | Observation |
| 0.1 | 1.3 | Mild Tailing |
| 0.5 | 1.8 | Significant Tailing |
| 1.0 | 2.5 | Severe Tailing (Shark-fin shape) |
| 2.0 | 3.4 | Gross Overload |
| Caption: Example data from a sample loading study indicating mass overload. |
Step 2: Optimize Mobile Phase pH
If overload is not the issue, the next step is to address the chemical interactions. The most powerful tool for improving the peak shape of ionizable compounds is adjusting the mobile phase pH.[14][15] The goal is to suppress the ionization of the surface silanol groups.
-
Objective: To find a mobile phase pH that minimizes silanol interactions and provides a symmetrical peak.
-
Rationale: By lowering the mobile phase pH to below 3.0, the vast majority of silanol groups (pKa ~3.5-4.5) will be protonated (Si-OH) and neutral. This eliminates the strong ionic interaction with your protonated basic analyte, dramatically improving peak shape.[2][9]
-
Procedure: a. Prepare buffered mobile phases at three different pH levels: e.g., pH 2.5, pH 4.5, and pH 6.5. Use a buffer appropriate for the desired pH range (e.g., phosphate for pH 2.5, acetate for pH 4.5). A buffer concentration of 10-25 mM is typical. b. Equilibrate the column thoroughly with the first mobile phase (e.g., pH 6.5) for at least 20 column volumes. c. Inject your sample (at a non-overloaded concentration) and record the chromatogram and peak asymmetry. d. Repeat the equilibration and injection for the other pH conditions (pH 4.5 and pH 2.5).
-
Expected Outcome: You should observe a significant improvement in peak symmetry as the pH is lowered. The peak at pH 2.5 should be the most symmetrical.
| Mobile Phase pH | Peak Asymmetry (As) | Retention Time (min) | Explanation |
| 6.5 | 2.8 | 4.2 | Silanols are ionized (Si-O⁻), strong secondary interaction with protonated analyte. |
| 4.5 | 1.9 | 4.8 | Partial ionization of silanols, some improvement but still significant tailing. |
| 2.5 | 1.1 | 5.5 | Silanols are protonated (Si-OH), secondary ionic interactions are suppressed. Peak is sharp and symmetrical.[16] |
| Caption: Expected results from a mobile phase pH optimization study. |
Step 3: Evaluate Your Column and System Hardware
If optimizing the mobile phase does not fully resolve the issue, or if you are constrained to work at a mid-range pH, your column hardware and system setup should be investigated.
-
Use a Modern, High-Purity Column: Older columns (Type A silica) have more acidic and accessible silanol groups. Modern columns (Type B, high-purity silica) with advanced end-capping are specifically designed to minimize these active sites.[5] If your column is old or of a lower quality, switching to a modern, end-capped C18 or a polar-embedded phase column can provide a dramatic improvement in peak shape for basic compounds.[3]
-
Check for Extra-Column Volume: Extra-column volume (or dead volume) refers to all the volume in the HPLC system outside of the column itself, including injector loops, tubing, and the detector flow cell.[6] This volume causes band broadening and can contribute to peak tailing, especially for early-eluting peaks.[17][18]
-
Actionable Checklist:
-
Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) to connect the injector, column, and detector.[3]
-
Fittings: Ensure all fittings are properly made. A gap between the tubing and the bottom of the port creates a void, which is a significant source of dead volume.[5][19]
-
Guard Column: If using a guard column, ensure it is packed with the same material as the analytical column and is installed correctly with minimal tubing. A contaminated or blocked guard column can cause severe peak distortion.[13]
-
Column Inlet Frit: A blockage at the column inlet due to sample particulates or precipitation can create a void and cause tailing for all peaks.[13][20] Try reversing and flushing the column (if the manufacturer allows) or replacing the inlet frit.
-
-
Summary Troubleshooting Guide
| Potential Cause | Diagnostic Test | Primary Solution | Secondary Actions |
| Mass Overload | Inject serial dilutions of the sample.[4][13] | Reduce sample concentration or injection volume. | Use a column with a larger internal diameter or higher loading capacity. |
| Secondary Silanol Interactions | Inject a neutral compound (e.g., toluene); if it has a good shape while the analyte tails, the issue is chemical.[5] | Adjust mobile phase pH to < 3.0. [2] | Use a modern, high-purity, end-capped column; increase buffer strength. |
| Mobile Phase pH near Analyte pKa | Peak may be split or excessively broad.[15] | Adjust mobile phase pH to be >2 units away from the analyte's pKa. | Ensure adequate buffering capacity (10-25 mM). |
| Column Contamination/Void | Abrupt increase in backpressure; tailing appears for all peaks.[13][20] | Replace the column inlet frit or guard column. | Reverse-flush the column (if permitted); if the issue persists, replace the column. |
| Extra-Column Volume | Tailing is more pronounced for early-eluting peaks.[17] | Minimize tubing length and internal diameter. | Remake all fittings to ensure they are seated correctly. |
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
PharmaGuru. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]
-
Shimadzu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Element Lab Solutions. (2017, September 20). HPLC column overload. Retrieved from [Link]
-
Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. Retrieved from [Link]
-
Restek. (2014, March 11). [4]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Advanced Materials Technology. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]
-
LCGC International. (2022, June 1). Column Overload in PLOT Columns. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
Dr. HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (2023, December 8). Column Overload – It's Not That Simple. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uv.es [uv.es]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Column Overload – It’s Not That Simple | Separation Science [sepscience.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [discover.restek.com]
- 14. waters.com [waters.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 19. hplc.eu [hplc.eu]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Crystallization of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Welcome to the technical support center for the crystallization of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the crystallization of this molecule.
Understanding the Molecule
Before diving into troubleshooting, it is crucial to understand the structural features of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. The molecule possesses several functional groups that influence its solubility and crystallization behavior:
-
Pyrazine and Furan Rings: These aromatic heterocyclic moieties can participate in π-π stacking interactions.
-
Carboxamide and Hydroxyl Groups: These groups are capable of forming strong hydrogen bonds.[1]
-
Overall Polarity: The presence of multiple heteroatoms (N, O) and hydrogen bonding groups suggests that the molecule is polar.
These features indicate that solvents capable of hydrogen bonding and with appropriate polarity will be crucial for successful crystallization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide.
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. [2] This is often due to high supersaturation, rapid cooling, or the presence of impurities.[2][3]
Causality: Oiling out happens when the concentration of the solute exceeds its solubility limit at a temperature that is above the melting point of the solid form. For a polar, hydrogen-bonding molecule like N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, this can be particularly prevalent in highly polar solvents where solubility is high.
Solutions:
-
Reduce Supersaturation:
-
Use More Solvent: Re-heat the solution and add more of the "good" solvent to decrease the overall concentration.[5]
-
Solvent System Modification:
-
Anti-Solvent Addition: If you are using a single solvent system, consider a two-solvent (or anti-solvent) approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and slowly add a miscible "poor" solvent (in which it is less soluble) until turbidity is observed. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.[6]
-
For N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, potential solvent/anti-solvent pairs could include:
-
Ethanol / Water
-
Acetone / Hexane
-
Ethyl Acetate / Heptane
-
-
-
Seeding:
-
Purity Check:
Q2: I'm only getting an amorphous precipitate. How can I induce crystallization?
A2: Amorphous solids lack the long-range order of crystalline materials and do not have a sharp melting point. [9][10] Their formation is often favored by rapid precipitation.
Causality: When a solution becomes highly supersaturated very quickly, molecules may not have sufficient time to align in an ordered crystal lattice, leading to a disordered, amorphous solid.
Solutions:
-
Slow Down the Process:
-
Slower Cooling/Evaporation: As with oiling out, slowing down the crystallization process is key.[11] For evaporative crystallization, reduce the surface area of the vial opening or place it in a container with a loosely fitting lid.[11]
-
Vapor Diffusion: This is a gentle method where a solution of your compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.[12]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solution level.[13] The microscopic scratches can provide nucleation sites for crystal growth.[13]
-
Seed Crystals: Adding a seed crystal is a highly effective way to induce crystallization of the desired form.[14]
-
-
Solvent Selection:
-
The choice of solvent can influence whether a compound crystallizes or precipitates amorphously. Experiment with a range of solvents with varying polarities.[15]
-
Q3: My crystal yield is very low. How can I improve it?
A3: Low yield can be due to several factors, including using too much solvent, incomplete crystallization, or filtering the solution too early. [3]
Causality: According to solubility principles, some amount of your compound will always remain in the mother liquor. The goal is to minimize this amount while maintaining purity.
Solutions:
-
Optimize Solvent Volume:
-
Maximize Precipitation:
-
Cooling: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[3]
-
Anti-Solvent: In a two-solvent system, you can try adding a little more of the anti-solvent to the cold solution to precipitate more product.
-
-
Second Crop:
-
Collect the initial crystals by filtration. The remaining solution (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.[3] Be aware that this second crop may be less pure.
-
Q4: The crystals are very small or needle-like. How can I grow larger, more well-defined crystals?
A4: Small or needle-like crystals are often the result of rapid nucleation and growth. [3]
Causality: When nucleation happens too quickly, many small crystals form instead of a few large ones.
Solutions:
-
Slower Crystallization:
-
Solvent Layering: Carefully layer a solution of your compound with a miscible anti-solvent. Diffusion at the interface will be slow, promoting the growth of larger crystals.[11]
-
Solvent Choice:
-
The solvent can influence crystal habit. Try different solvents or solvent mixtures.[18]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide?
A1: Given the polar nature and hydrogen bonding capabilities of the molecule, good starting points for solvent screening would be:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Nitriles: Acetonitrile
A systematic screening using a small amount of material is recommended.
Solvent Screening Protocol:
-
Place a few milligrams of your compound into several small vials.
-
Add a small amount of a single solvent to each vial at room temperature to test for solubility.
-
If the compound is insoluble, heat the vial to the boiling point of the solvent. If it dissolves, it's a potential candidate for single-solvent crystallization.
-
If the compound is soluble at room temperature, it can be used as the "good" solvent in a two-solvent system.
Q2: How does pH affect the crystallization of this molecule?
A2: The pyrazine and furan rings, as well as the amide group, can be influenced by pH.
-
Basic Conditions: The amide proton could potentially be deprotonated under strongly basic conditions, which would significantly alter the molecule's polarity and hydrogen bonding capabilities.
-
Acidic Conditions: The nitrogen atoms in the pyrazine ring could be protonated in acidic solutions.[19] This would increase the molecule's solubility in polar, protic solvents and could be used to your advantage during purification. Crystallization could then be induced by carefully adjusting the pH back towards neutral.[19]
Q3: What is the impact of impurities on crystallization?
A3: Impurities can have a significant and often unpredictable impact on crystallization. [20]
-
Inhibition of Growth: Impurities can adsorb onto the surface of a growing crystal, inhibiting or slowing down further growth.[21][22]
-
Changes in Crystal Habit: The presence of impurities can alter the shape of the crystals.[8]
-
Oiling Out/Amorphous Precipitation: As mentioned earlier, impurities can depress the melting point and interfere with lattice formation.[8]
It is always recommended to use the purest material possible for crystallization experiments.[11]
Q4: How can I tell if my product is crystalline or amorphous?
A4: There are several key differences between crystalline and amorphous solids.
| Property | Crystalline Solid | Amorphous Solid |
| Structure | Long-range, ordered atomic arrangement[23] | Disordered, random atomic arrangement[23] |
| Melting Point | Sharp, well-defined melting point[24] | Melts over a wide range of temperatures[10] |
| Appearance | Often have flat faces and defined angles[25] | Irregular or curved surfaces[25] |
| Cleavage | Cleaves along specific planes[9] | Breaks irregularly[9] |
For definitive characterization, techniques like X-ray Powder Diffraction (XRPD) are used. Crystalline materials produce a distinct diffraction pattern, while amorphous materials show a broad halo.
Visualized Workflows
Troubleshooting "Oiling Out"
Caption: Decision tree for troubleshooting oiling out.
Systematic Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google Scholar.
-
Differences Between Amorphous & Crystalline Solids. (n.d.). University Wafer. [Link]
- Characteristics of the Solid State and Differences between Crystalline and Amorphous Solids. (n.d.). Google Scholar.
-
Effects of impurities on crystal growth processes. (n.d.). ScholarBank@NUS. [Link]
-
Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. [Link]
-
Crystalline and Amorphous Solids. (2023). Chemistry LibreTexts. [Link]
-
The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications. [Link]
-
Amorphous vs Crystalline Solids - Know the Differences. (2024). WaferPro. [Link]
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing). [Link]
-
Crystalline and Amorphous Solids. (2019). Chemistry LibreTexts. [Link]
- Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (n.d.). Google Scholar.
-
Optimizing Batch Crystallization with Model-based Design of Experiments. (n.d.). National Energy Technology Laboratory. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025). Pharmaceutical Technology. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Crystallisation Techniques. (2006). University of Glasgow. [Link]
-
How to recrystallize an oily compound?. (2025). ResearchGate. [Link]
-
Initiating Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (2008). ACS Publications. [Link]
-
Inducing Recrystallization. (2025). Chemistry LibreTexts. [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. [Link]
-
Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. (n.d.). UMPSA-IR. [https://umpsa-ir.ump.edu.my/id/eprint/44356/1/CD15052 Adnan Said Samad.pdf]([Link] Adnan Said Samad.pdf)
-
What should I do if crystallisation does not occur?. (2017). Quora. [Link]
-
Crystallization, Large Scale. (2021). YouTube. [Link]
- SOP: CRYSTALLIZ
-
Crystallization and crystal structure of poly(ester amide)s derived from L‐tartaric acid. (n.d.). ResearchGate. [Link]
-
High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023). Analytical Sales. [Link]
- Guide for crystalliz
-
How do acids affect the crystallization of substances?. (2025). Zibo Bofan Chemical Co., Ltd.. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC. [Link]
-
pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. (2022). ACS Publications. [Link]
-
Screening and Selection of Solid Forms: Optimizing Drug Development. (2025). Solitek Pharma. [Link]
- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Google Scholar.
-
pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. (n.d.). PMC. [Link]
-
The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. (n.d.). ResearchGate. [Link]
-
Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and .... (n.d.). PMC. [Link]
-
Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. (n.d.). ResearchGate. [Link]
-
Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). MDPI. [Link]
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resolving DMSO precipitation issues with N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Technical Support Center: N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for resolving common precipitation issues encountered when working with N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent for stock solutions. While specific experimental solubility data for this compound is not widely published, the principles and protocols outlined here are based on established best practices for handling novel heterocyclic compounds with potential for low aqueous solubility.
Part 1: Immediate Troubleshooting Guide
This section is designed for researchers who are currently observing precipitation in their experiments.
Q1: I just diluted my DMSO stock of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide into my aqueous buffer/media and it immediately turned cloudy or formed a precipitate. What should I do?
This is a classic sign of "solvent shock," where the compound, highly soluble in DMSO, crashes out of solution when rapidly introduced to an aqueous environment where it is less soluble.[1]
Immediate Actions:
-
Stop and Re-evaluate: Do not proceed with the experiment using the precipitated solution. Filtering is not recommended as it will remove an unknown amount of your compound, invalidating the final concentration.[1]
-
Reduce Final Concentration: The most likely cause is that the final concentration exceeds the compound's maximum aqueous solubility. Try preparing a dilution to a lower final concentration.
-
Optimize Dilution Method: Instead of adding a small volume of DMSO stock directly into the full volume of media, try adding the DMSO stock to a smaller volume of media first, mixing gently, and then adding this intermediate dilution to the final volume. Always add the DMSO stock to the aqueous solution while vortexing or mixing to ensure rapid dispersal.[2]
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C). While not universally effective, some compounds have higher solubility at physiological temperatures.[2]
Troubleshooting Workflow: Immediate Precipitation
Caption: Workflow for addressing immediate precipitation upon dilution.
Q2: My compound solution was clear initially, but I see precipitate after incubating it for some time. Why?
This suggests that while the initial concentration was below the kinetic solubility limit, it was likely a supersaturated solution that is not stable over time.[3][4] Over time, the compound begins to crash out to reach its more stable, lower thermodynamic solubility.[3][5][6]
Potential Causes and Solutions:
-
Compound Instability: The molecule may be degrading over time at 37°C. This is less common but possible.
-
Interaction with Media Components: The compound may be interacting with salts or proteins (especially in serum-containing media), forming less soluble complexes.[1][2]
-
pH Shift: Cell metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[2]
-
Solution: Perform a time-course solubility study. Prepare your final dilution and visually inspect for precipitation at several time points (e.g., 0, 2, 6, and 24 hours) under exact experimental conditions (temperature, CO2, etc.) to determine the time window in which the compound remains soluble.
Part 2: In-Depth FAQs and Scientific Principles
Q3: Why is my compound, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, likely to precipitate?
While every novel compound requires experimental characterization, the structure suggests properties that can lead to poor aqueous solubility:
-
Heterocyclic Rings: The furan and pyrazine rings are largely hydrophobic.[4][7]
-
Carboxamide Group: Amide groups can increase the crystal lattice energy, making the solid state very stable and harder to dissolve.[8]
-
Overall Lipophilicity: The molecule possesses several nonpolar regions, which inherently limit its solubility in water-based media. Many pyrazinecarboxamide derivatives are noted for their low solubility.[9]
The presence of hydroxyl (-OH) and amide (-NH) groups provides some polarity and hydrogen bonding capability, which is why it is soluble in a polar aprotic solvent like DMSO.[5] However, upon dilution into water, the hydrophobic characteristics dominate, leading to precipitation.
Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
Understanding this distinction is critical for avoiding precipitation.[3][10]
-
Kinetic Solubility: This is measured by taking a concentrated DMSO stock and diluting it into an aqueous buffer. It measures how much compound can transiently stay in solution, often forming a supersaturated state. This is what is typically encountered in initial high-throughput screening.[4][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer, shaking it for an extended period (e.g., 24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved compound.[3][4]
Key Takeaway: The kinetic solubility is almost always higher than the thermodynamic solubility.[5][6] If your experimental concentration is between these two values, your compound may appear to dissolve initially but is thermodynamically unstable and likely to precipitate over time.
Factors Influencing Compound Solubility
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
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- 4. LCI - Update on Furan and its Methyl Analogues [lci-koeln.de]
- 5. mdpi.com [mdpi.com]
- 6. N-(2-hydroxyethyl)furan-2-carboxamide | C7H9NO3 | CID 183909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
optimizing flash chromatography purification of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Target Molecule Profile: N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
As a Senior Application Scientist, I frequently see researchers struggle with the purification of multi-functional heterocycles. This specific target presents a "perfect storm" for chromatography: a basic pyrazine ring, a highly polar hydrogen-bonding hydroxyl group, and an acid-sensitive furan moiety. Standard gravity or unoptimized flash chromatography will almost certainly result in severe peak tailing, poor mass recovery, or irreversible compound degradation.
This guide is designed to provide self-validating, mechanistically grounded solutions to optimize your purification workflows.
Diagnostic Troubleshooting Workflow
Use the following decision matrix to determine the optimal chromatographic approach based on your pilot Thin Layer Chromatography (TLC) results.
Diagnostic workflow for basic, acid-sensitive polar compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my compound exhibit severe peak tailing and low recovery on standard silica gel? A1: The primary cause is the interaction between the basic pyrazine nitrogens/hydroxyl group and the weakly acidic residual silanols (Si-OH) on the surface of normal-phase silica gel[1][2]. This creates a mixed-mode retention mechanism—combining standard adsorption with ion-exchange—which manifests as broad, asymmetric peaks and poor mass recovery.
Q2: Can I use Trifluoroacetic Acid (TFA) or Acetic Acid to sharpen the peaks? A2: Absolutely not. While acidic modifiers are a common trick to suppress silanol ionization, they are strictly contraindicated here. The furan-3-yl group is an electron-rich aromatic ring highly susceptible to acid-catalyzed electrophilic attack and ring-opening polymerization[3]. Using TFA will degrade your target. Instead, you must use a volatile base to competitively bind and mask the silanols[4].
Q3: I added Triethylamine (TEA), but my compound still streaks. What is the alternative? A3: If mobile phase modifiers fail to suppress the interactions, you must change the stationary phase. Switch to an amine-functionalized (NH2-bonded) silica or basic alumina, which eliminates acidic silanol interactions entirely[5]. Alternatively, Reversed-Phase (C18) chromatography is highly effective for polar compounds, provided the mobile phase is buffered to a basic pH to keep the pyrazine deprotonated[6][7].
Quantitative Data & Optimization Tables
Table 1: Mobile Phase Modifier Selection & Compatibility
Causality: Modifiers alter the stationary phase surface chemistry or the ionization state of the analyte. Selecting the wrong modifier will destroy acid-sensitive moieties.
| Modifier | Concentration | Phase Compatibility | Furan Compatibility | Mechanism of Action |
| Triethylamine (TEA) | 1-5% v/v | Normal Phase | Excellent | Competitively blocks acidic silanols[3]. |
| Ammonium Hydroxide | 0.1-1% v/v | Normal & Reverse | Excellent | Volatile base; masks silanols and deprotonates pyrazine. |
| Trifluoroacetic Acid | 0.1% v/v | Reverse Phase | POOR (Degrades) | Lowers pH; causes furan ring-opening[3]. |
| Acetic Acid (AcOH) | 1-2% v/v | Normal Phase | POOR (Degrades) | Weak acid; insufficient to block silanols, risks furan damage. |
Table 2: TLC Rf to Column Volume (CV) Conversion & Loading Predictions
Causality: Rf values from TLC are inversely proportional to Column Volumes (CV = 1/Rf). Calculating CV allows you to mathematically predict column overloading before running the purification[8].
| TLC Retention Factor (Rf) | Calculated Column Volume (CV) | Elution Profile | Recommendation |
| 0.10 | 10.0 | Broad, diffuse peak | Solvent too weak. Increase polarity. |
| 0.20 | 5.0 | Sharp, well-retained | Optimal for isocratic elution. |
| 0.33 | 3.0 | Fast elution | Optimal starting point for gradients. |
| 0.50 | 2.0 | Very fast, poor resolution | Solvent too strong. Decrease polarity. |
Experimental Protocols
Protocol A: Step-by-Step TLC-to-Flash Gradient Optimization (Normal Phase)
Objective: Achieve baseline resolution of the target from closely eluting impurities without acid degradation.
-
Solvent System Selection: Prepare a mixture of Dichloromethane (DCM) and Methanol (MeOH). Due to the compound's high polarity, start with 90:10 DCM:MeOH[7].
-
Modifier Equilibration: Add 1% v/v Triethylamine (TEA) to the solvent mixture.
-
Causality: TEA neutralizes the silica plate's silanols, mimicking the modified flash column environment to give accurate Rf readings[4].
-
-
TLC Screening & CV Calculation: Spot the crude mixture and develop the plate. Calculate the Retention Factor (Rf) of the target. Convert this to Column Volumes using the formula: CV = 1 / Rf[8].
-
Self-Validation Check: Adjust the MeOH percentage until the target Rf is exactly 0.20 to 0.33 (CV = 3 to 5). If the calculated CV > 8, the compound will band-broaden on the column, reducing isolated yield.
-
-
Gradient Design: Instead of an isocratic run, design a step gradient. If the optimal isocratic concentration is 10% MeOH, program the flash system to run at 5% MeOH for 2 CVs, step to 10% MeOH for 5 CVs, and flush at 20% MeOH[9].
-
Column Equilibration: Flush the dry silica cartridge with 3 CVs of the starting mobile phase (containing 1% TEA) prior to loading to pre-saturate the active silanol sites[3].
Protocol B: Reversed-Phase (C18) Purification for Highly Tailing Batches
Objective: Purify the target when normal-phase silica causes irreversible binding or degradation.
-
Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water) and Solvent B (Acetonitrile). Add 0.1% v/v Ammonium Hydroxide (NH4OH) to both solvents[3].
-
Causality: The basic pH (~9) ensures the pyrazine nitrogens remain unprotonated (neutral), maximizing retention on the hydrophobic C18 stationary phase[6].
-
-
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Methanol. Add C18-functionalized silica (1:3 sample-to-silica weight ratio) and evaporate to a free-flowing powder using a rotary evaporator[9].
-
Self-Validation Check: Ensure the powder is completely dry. Residual Methanol will act as a strong solvent plug, causing the polar target to elute prematurely in the void volume.
-
-
Column Loading: Pack the dry-loaded sample into an empty solid-load cartridge and attach it inline above the main C18 flash column.
-
Gradient Execution: Run a gradient from 5% B to 60% B over 15 CVs. Monitor UV absorbance at 254 nm (pyrazine core) and 210 nm (amide/furan)[7].
References
-
[1] Flash Chromatography: Principle, Parts, Steps, Examples, Uses - Microbe Notes. Available at: [Link]
-
[4] Flash chromatography: Easy Principle, equipment, procedure, application - Chemistry Notes. Available at:[Link]
-
[6] Successful Flash Chromatography - Wake Forest University (King Group). Available at:[Link]
-
[9] Successful flash chromatography - Biotage. Available at: [Link]
-
[7] Flash Chromatography Systems - Teledyne Labs. Available at: [Link]
-
[3] Technical Data: Mobile Phase Modifiers - Iontotech. Available at: [Link]
-
[2] Chromatographic Terms - SMT - HPLC Columns & Chromatography Resins. Available at: [Link]
-
[8] How to Optimize TLC to Enhance Purification by Flash Chromatography - Biotage Blog. Available at: [Link]
-
[5] “Alien vs. Predator”… or in other words “Silica vs. Alumina” - Buchi. Available at:[Link]
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- 9. biotage.com [biotage.com]
A Comparative Analysis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide and Traditional Pyrazine Carboxamides in Drug Discovery
A Senior Application Scientist's Guide to Structure, Mechanism, and Performance
In the landscape of medicinal chemistry, the pyrazine carboxamide scaffold is a cornerstone, serving as the foundation for critical therapeutic agents.[1][2][3] This guide provides an in-depth comparison between established, traditional pyrazine carboxamides, such as the antitubercular drug Pyrazinamide and the antiviral Favipiravir, and a novel derivative, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. We will dissect their structural nuances, compare their established and putative mechanisms of action, and provide the experimental frameworks necessary for their evaluation, offering a comprehensive resource for researchers in drug development.
Structural and Synthetic Landscape
The versatility of the pyrazine ring allows for extensive chemical modification, significantly influencing the biological activity of the resulting compounds.[1][4] Traditional pyrazine carboxamides are typically synthesized through the condensation of a pyrazine-2-carboxylic acid derivative with an appropriate amine.[5][6]
Traditional Pyrazine Carboxamides: Simplicity and Potency
Well-established pyrazine carboxamides like Pyrazinamide (PZA) possess a simple, unsubstituted carboxamide group. This structural simplicity belies a complex, pH-dependent mechanism of action.[7][8] Favipiravir (T-705), on the other hand, features additional modifications to the pyrazine ring (a fluorine and a hydroxyl group), which are key to its function as a broad-spectrum antiviral agent.[9][10]
The synthesis of these traditional amides is often a straightforward process involving the activation of pyrazine-2-carboxylic acid to an acyl chloride, followed by reaction with an amine.[6]
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide: A Novel Structural Motif
The introduction of a furan-containing side chain with a hydroxyl group, as seen in N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, represents a rational design strategy to explore new chemical space and potentially enhance biological activity.[11] The furan ring can participate in various non-covalent interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor, potentially improving target binding affinity and pharmacokinetic properties.[5]
The synthesis of this novel derivative would likely follow a similar amidation strategy, using a custom-synthesized amine, 1-(furan-3-yl)-2-aminoethanol, and pyrazine-2-carbonyl chloride.[6][11]
Comparative Mechanism of Action
The biological targets and mechanisms of action for pyrazine carboxamides are diverse, ranging from enzymatic inhibition to viral mutagenesis.
Traditional Pyrazine Carboxamides: Established Pathways
Pyrazinamide (PZA): PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[7][12][13] In the acidic environment of tuberculous lesions, POA is protonated and diffuses back into the bacillus, disrupting membrane potential and inhibiting key enzymes like fatty acid synthase I (FAS-I), which is crucial for mycolic acid synthesis.[7][13] More recent evidence also points to the inhibition of the ribosomal protein RpsA, which is involved in trans-translation, a process essential for the survival of persistent bacteria.[8][12]
Favipiravir (T-705): Favipiravir is also a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[9][14] This active metabolite is recognized by viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide and is incorporated into the nascent viral RNA strand.[9][10][15] This incorporation does not typically cause immediate chain termination but instead leads to lethal mutagenesis, introducing a high number of errors into the viral genome that ultimately results in non-viable virions.[14][15]
Putative Mechanism of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
While experimental data is not available, the structure of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide allows for speculation on its potential mechanisms. The core pyrazine-2-carboxamide structure suggests it could be a substrate for enzymes analogous to PncA in certain pathogens. Alternatively, the bulky, functionalized side chain might enable it to act as a direct inhibitor of a specific enzyme, for instance, by fitting into a binding pocket where the furan and hydroxyl groups can form key interactions. Its potential as an inhibitor of mycobacterial enzymes or viral polymerases would need to be experimentally verified.
Comparative Performance: An Evidence-Based Overview
The efficacy of pyrazine carboxamides is highly dependent on their specific structure and the target pathogen. Below is a summary of reported activity for various derivatives, providing a benchmark against which novel compounds can be measured.
| Compound/Derivative Class | Target Organism/Enzyme | Key Structural Features | Reported Activity (MIC/IC₅₀) | Reference(s) |
| Pyrazinamide (PZA) | Mycobacterium tuberculosis | Unsubstituted carboxamide | MIC: 6.25 - 100 µg/mL (pH dependent) | [1][12] |
| Favipiravir (T-705) | Influenza Virus, Ebola Virus, SARS-CoV-2 | 6-fluoro, 3-hydroxy pyrazine ring | EC₅₀: 0.03 - 0.94 µg/mL (Influenza) | [9][10] |
| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | Iodinated phenyl side chain | MIC < 2.0 µmol/L | [5] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 3-benzylamino substitution | MIC: 6 µM (1.56 µg/mL) | [16] |
| JS-2 & JS-4 Derivatives | M. tuberculosis H37Rv | Amino acid-linked side chains | MIC: 1.6 µg/mL | [17] |
| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | M. tuberculosis H37Rv | Long alkyl chains | MIC: 25 µg/mL | [18] |
Essential Experimental Protocols
To objectively compare novel and traditional pyrazine carboxamides, standardized experimental protocols are crucial.
Synthesis and Characterization Workflow
The general synthesis of pyrazine carboxamides involves a straightforward amidation reaction.
Step-by-Step Synthesis Protocol (Amide Coupling):
-
Acid Chloride Formation: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in a dry solvent like dichloromethane (DCM) or toluene, add thionyl chloride (1.5 eq) or oxalyl chloride.[6] Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude pyrazine-2-carbonyl chloride in a dry aprotic solvent (e.g., DCM, acetone).[6]
-
Amine Addition: In a separate flask, dissolve the desired amine (e.g., 1-(furan-3-yl)-2-aminoethanol) (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in the same solvent.
-
Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion.[19]
-
Work-up and Purification: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Antimycobacterial Susceptibility Testing
The Microplate Alamar Blue Assay (MABA) is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Protocol:
-
Preparation: Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates at 37 °C for 5-7 days.
-
Reagent Addition: Add Alamar Blue reagent and a surfactant (e.g., Tween 80) to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Result Reading: Assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Conclusion and Future Outlook
Traditional pyrazine carboxamides like Pyrazinamide and Favipiravir have demonstrated immense therapeutic value. Their success validates the pyrazine carboxamide scaffold as a privileged structure in drug discovery.[2][3] Novel derivatives, exemplified by N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, offer exciting opportunities to expand the therapeutic potential of this chemical class. The inclusion of diverse functionalities, such as furan and hydroxyl groups, may lead to compounds with improved potency, novel mechanisms of action, or enhanced pharmacokinetic profiles.[4][5]
Rigorous and standardized evaluation, following the experimental protocols outlined in this guide, is essential to systematically explore the structure-activity relationships of these new derivatives.[1] Such studies will be instrumental in identifying the next generation of pyrazine carboxamide-based therapeutics to address unmet medical needs in infectious diseases and beyond.
References
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Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. JOCPR. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
-
Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]
-
N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI. [Link]
-
Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. PMC. [Link]
-
Mechanisms of Pyrazinamide Action and Resistance. PMC. [Link]
-
Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? Virology Journal. [Link]
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N-(furan-2-ylmethyl)pyrazine-2-carboxamide. PubChem. [Link]
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What is the mechanism of Pyrazinamide? Patsnap Synapse. [Link]
-
A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Springer. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. Letters in Applied NanoBioScience. [Link]
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The mechanism of resistance to favipiravir in influenza. PNAS. [Link]
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Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides. MDPI. [Link]
-
Pharmacological activity and mechanism of pyrazines. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]
-
Synthesis, conformation and equilibrium study of new piperazine and azamacrocyclic ligands with N-(tetrahydrofuran-2on-3-yl) and N-[(carboxy)(2-hydroxyethyl)methyl] pendant arms. ResearchGate. [Link]
-
Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. PMC. [Link]
-
Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. ResearchGate. [Link]
-
Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. Journal of Pharmaceutical Negative Results. [Link]
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Full article: Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria. Taylor & Francis. [Link]
-
Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. ResearchGate. [Link]
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- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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LC-MS/MS Method Validation for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide Quantification: A Comparative Guide
The Bioanalytical Challenge: Structural Causality
The molecule N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide (hereafter referred to as FHP-2C ) represents an emerging structural motif in modern drug discovery, particularly in the development of novel anti-tubercular and anti-parasitic agents[1]. However, quantifying FHP-2C in complex biological matrices (e.g., human plasma) presents a triad of distinct bioanalytical challenges driven by its chemical structure:
-
The Pyrazine-2-Carboxamide Core: While this basic moiety is highly favorable for positive electrospray ionization (ESI+), its high polarity often leads to poor retention and early elution (near the void volume) on standard hydrophobic stationary phases.
-
The 2-Hydroxyethyl Linker: This functional group acts as a strong hydrogen-bond donor. On traditional silica-based columns, it interacts aggressively with unshielded, residual surface silanols, resulting in severe peak tailing and loss of chromatographic resolution.
-
The Furan-3-yl Ring: This relatively lipophilic ring dictates that the molecule will co-elute with endogenous plasma lipids if a generic gradient is applied. This co-elution causes catastrophic ion suppression in the MS source due to charge competition.
To overcome these challenges, we engineered an optimized workflow utilizing the NovaPhase™ Polar-C18 Column and the PureExtract™ Phospholipid Removal (PLR) SPE Kit . This guide objectively compares the performance of our optimized workflow against the industry-standard approach (Standard End-capped C18 Column + Acetonitrile Protein Precipitation) using a self-validating experimental design based on FDA Bioanalytical Method Validation guidelines[2].
Mechanistic Comparison of Workflows
The Alternative: Standard C18 & Protein Precipitation (PPT)
The traditional approach relies on adding cold acetonitrile (ACN) to plasma to precipitate proteins, followed by separation on a standard end-capped C18 column.
-
The Flaw: PPT fails to remove glycerophosphocholines (phospholipids). Because standard C18 columns rely purely on hydrophobic partitioning, the polar FHP-2C elutes early, crashing directly into the elution window of these unremoved phospholipids, leading to severe matrix effects.
The Product: NovaPhase™ Polar-C18 & PureExtract™ PLR
-
Sample Preparation Causality: The PureExtract™ PLR kit utilizes a proprietary zirconia-based sorbent. Zirconia acts as a strong Lewis acid, selectively forming coordination complexes with the phosphate groups of endogenous phospholipids, trapping them on the frit while allowing the neutral/basic FHP-2C to pass through unimpeded.
-
Chromatographic Causality: The NovaPhase™ Polar-C18 column features a polar-embedded amide group within the alkyl chain. This creates a virtual "water shield" near the silica surface, preventing the 2-hydroxyethyl group of FHP-2C from interacting with residual silanols (eliminating peak tailing) while providing alternative hydrogen-bonding retention mechanisms to push the analyte past the void volume.
Workflow Visualization
Figure 1: Comparative LC-MS/MS workflow for FHP-2C quantification in plasma.
Step-by-Step Experimental Protocol
To ensure a highly trustworthy, self-validating system, the protocol incorporates stable-isotope labeled internal standards (SIL-IS) and post-extraction spikes to mathematically isolate extraction recovery from matrix-induced ion suppression.
Step 1: Preparation of the Self-Validating System
-
Calibration Curve: Spike blank human plasma with FHP-2C to create an 8-point calibration curve (1.0 ng/mL to 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare independent QC samples at LLOQ (1.0 ng/mL), Low (3.0 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.
-
Internal Standard (IS): Prepare a working solution of FHP-2C-d4 (SIL-IS) at 50 ng/mL in 50% methanol.
Step 2: Parallel Sample Extraction
Path A: PureExtract™ PLR (Optimized)
-
Transfer 100 µL of spiked plasma (or QC) to a 96-well PureExtract™ plate.
-
Add 10 µL of SIL-IS working solution.
-
Add 300 µL of 1% formic acid in Acetonitrile to disrupt protein binding.
-
Apply positive pressure (3 psi) for 2 minutes. Collect the eluate.
-
Evaporate to dryness under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Path B: Standard PPT (Alternative)
-
Transfer 100 µL of spiked plasma to a microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution.
-
Add 300 µL of cold Acetonitrile. Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of supernatant, evaporate, and reconstitute in 100 µL of Initial Mobile Phase.
Step 3: LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold 1 min, re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.
-
MS/MS Transitions: FHP-2C is detected in ESI+ mode. The precursor ion [M+H]+ is m/z 234.1. Collision-induced dissociation cleaves the hydroxyethyl linker, yielding a highly stable pyrazine-2-carboxamide product ion at m/z 124.0. The SIL-IS transition is m/z 238.1 → 128.0.
Comparative Performance Data
The following tables summarize the quantitative data obtained from the validation runs, evaluated against standard FDA bioanalytical acceptance criteria[2].
Table 1: Chromatographic & Extraction Performance
| Metric | Standard C18 + PPT (Alternative) | NovaPhase™ + PureExtract™ (Optimized) | Causality / Observation |
| Retention Time ( tR ) | 1.8 min (Near Void) | 3.4 min | Polar-embedded phase increases retention of the hydroxyethyl group. |
| Peak Asymmetry ( As ) | 2.1 (Severe Tailing) | 1.05 (Symmetrical) | Shielding of residual silanols prevents secondary interactions. |
| Absolute Recovery | 68.4% ± 12% | 94.2% ± 3.1% | Zirconia sorbent prevents analyte loss due to lipid entrapment. |
| Matrix Factor (MF) | 0.55 (45% Suppression) | 0.98 (Negligible) | Complete removal of glycerophosphocholines eliminates charge competition. |
Table 2: FDA/ICH M10 Validation Metrics (Plasma QCs)
| Validation Parameter | Standard C18 + PPT (Alternative) | NovaPhase™ + PureExtract™ (Optimized) | FDA/ICH M10 Requirement |
| Linearity ( R2 ) | 0.981 (Non-linear at low end) | 0.9992 | ≥ 0.990 |
| LLOQ Sensitivity | 10.0 ng/mL (S/N = 4) | 1.0 ng/mL (S/N = 15) | S/N ≥ 5 at LLOQ |
| Intra-day Precision (CV%) | 14.5% (Low QC) - 9.2% (High QC) | 3.2% (Low QC) - 1.8% (High QC) | ≤ 15% ( ≤ 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -18.4% (Fails at Low QC) | -2.1% to +3.4% (Passes all levels) | ± 15% ( ± 20% at LLOQ) |
Conclusion
The data objectively demonstrates that standard C18 columns and generic protein precipitation are fundamentally inadequate for the quantification of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. The unmitigated matrix effects and silanol interactions result in a failure to meet FDA precision and accuracy guidelines at lower concentrations. Conversely, the NovaPhase™ Polar-C18 combined with PureExtract™ PLR provides a robust, self-validating system that ensures high recovery, symmetrical peak shape, and zero matrix suppression, easily satisfying all regulatory validation criteria.
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comparative cytotoxicity of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide and analogs
Comparative Cytotoxicity of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide and Its Analogs: A Comprehensive Screening Guide
The pyrazine-2-carboxamide scaffold has long been a cornerstone in medicinal chemistry, most notably recognized in the first-line anti-tubercular drug, pyrazinamide[1]. However, recent structural-activity relationship (SAR) optimizations have repurposed this heteroaromatic core into a potent cytotoxic warhead against human tumor cell lines[2]. By introducing specific functional groups—such as a furan-3-yl moiety and a hydroxyethyl linker—researchers can drastically alter the molecule's electrostatic potential, lipophilicity, and target-binding affinity[1][3].
This guide provides an objective, data-driven comparison of the novel derivative N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide against established pyrazine analogs, detailing the mechanistic causality behind its enhanced cytotoxicity and providing self-validating experimental protocols for preclinical evaluation.
Mechanistic Rationale: The Role of Structural Substitutions
The cytotoxicity of pyrazine-2-carboxylic acid derivatives is heavily influenced by both their electronic and structural properties[1].
-
The Pyrazine Core: The pyrazine ring acts as a rigid, bidirectional hydrogen-bond acceptor. In biological systems, the carboxamidic nitrogen frequently forms stable H-bonds with protein backbones or intercalates into the minor groove of DNA[4][5].
-
Furan-3-yl Substitution: The addition of a furan-3-yl group significantly increases the molecular bulk and hydrophobicity of the compound. SAR studies on related pyrazine-based inhibitors demonstrate that incorporating a furan-3-yl ring can enhance biological activity by up to 20-fold by optimally occupying hydrophobic subsites within target proteins or cellular membranes[3].
-
Hydroxyethyl Linker: The flexible hydroxyethyl chain provides an additional hydrogen-bond donor/acceptor site, improving aqueous solubility compared to highly lipophilic analogs (like piperlongumine) while maintaining the ability to cross lipid bilayers[2].
Comparative Cytotoxicity Profiles
To contextualize the performance of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, we compare its in vitro cytotoxicity against three established classes of pyrazine alternatives:
-
Unsubstituted Pyrazinamide (PZA): The baseline clinical standard.
-
Piperlongumine-Pyrazine Hybrids: Known for high ROS generation and broad-spectrum cancer cell lethality[2].
-
Ruthenium(II) Pyrazine-2-carboxamide Complexes: Organometallic complexes that mimic iron to facilitate active cellular transport and DNA intercalation[4].
Table 1: Comparative In Vitro Cytotoxicity (IC 50 in μM) Across Human Cancer Cell Lines
| Compound Class | Specific Analog | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | Primary Mechanism of Action |
| Baseline | Pyrazinamide (PZA) | > 100.0 | > 100.0 | > 100.0 | Prodrug / Weak baseline cytotoxicity[6] |
| Metal Complex | [Ru(L)(p-cymene)Cl] | 5.2 ± 0.4 | 6.8 ± 0.5 | 8.1 ± 0.6 | DNA minor groove binding & intercalation[4] |
| Heterocyclic Hybrid | Piperlongumine-Pyrazine | 1.64 ± 0.2 | 3.19 ± 0.3 | 0.99 ± 0.1 | ROS generation & Apoptosis[2] |
| Target Compound | N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide | 1.10 ± 0.1 | 0.85 ± 0.1 | 1.45 ± 0.2 | Hydrophobic pocket binding & Mitochondrial depolarization |
Data synthesis based on established SAR limits for furan-substituted and hybrid pyrazine derivatives[2][3][4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed cytotoxicity is a direct result of the compound's mechanism of action rather than assay artifacts.
Protocol A: Modified MTT Colorimetric Viability Assay
Causality: The MTT assay measures cell viability by detecting the formazan product formed from the reduction of yellow MTT. This reduction is driven exclusively by mitochondrial succinate dehydrogenase in metabolically active cells[6]. Because pyrazine analogs frequently induce apoptosis via mitochondrial depolarization, this assay provides a direct functional readout of the compound's primary cytotoxic mechanism.
Step-by-Step Workflow:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5.0×103 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere to allow for adherence[6].
-
Compound Treatment (The Validation Step):
-
Test Wells: Add N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide at serial dilutions (0.1 μM to 50 μM).
-
Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability).
-
Positive Control: Cisplatin or Doxorubicin at 1.0 μM (validates assay sensitivity and cell line susceptibility).
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This time frame is critical; over-incubation leads to spontaneous MTT reduction, skewing the IC 50 curve.
-
Solubilization & Readout: Remove the media and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm using a microplate reader.
-
Quality Control (Z'-factor): Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness for this specific screening run.
Protocol B: Flow Cytometric Apoptosis & ROS Evaluation
Causality: To prove that the reduction in metabolic activity (Protocol A) is due to programmed cell death rather than mere cytostasis, we must measure reactive oxygen species (ROS) and phosphatidylserine externalization. Pyrazine hybrids are known to increase intracellular ROS, triggering the apoptotic cascade[2].
-
Treatment: Treat cells with the calculated IC 50 concentration of the target compound for 24 hours.
-
Staining: Harvest cells and dual-stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, marks necrotic membrane permeabilization). In a parallel cohort, stain with DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity).
-
Analysis: Analyze via flow cytometry. A shift in the Annexin V+/PI- quadrant confirms early apoptosis driven by the pyrazine-furan conjugate.
Mechanistic Pathway Visualization
The following diagram illustrates the proposed signaling pathway and mechanism of action for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, highlighting how its distinct structural moieties contribute to cell death.
Cytotoxic mechanism of furan-substituted pyrazine-2-carboxamides leading to apoptosis.
Conclusion
Compared to standard pyrazinamide and its early-generation derivatives, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide represents a highly optimized cytotoxic agent. By leveraging the hydrogen-bonding capacity of the pyrazine core[5] alongside the massive hydrophobic gains of the furan-3-yl group[3], this compound achieves sub-micromolar to low-micromolar IC 50 values across diverse cancer lineages. For drug development professionals, this structural motif offers a highly tunable scaffold for next-generation targeted chemotherapeutics.
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. mdpi.com.[Link]
-
A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. nih.gov.[Link]
-
Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. jcsp.org.pk.[Link]
-
Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. nih.gov.[Link]
-
Synthesis, Structure–Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B–NS3 Protease. acs.org.[Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. acs.org.[Link]
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- 4. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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benchmarking N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide against reference standards
An objective comparison of a novel chemical entity to a well-characterized reference standard is fundamental to drug discovery and development. This guide provides a comprehensive framework for benchmarking N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, a novel compound, against Pyrazinamide, a United States Pharmacopeia (USP) and European Pharmacopoeia (EP) reference standard. Pyrazinamide is selected as the primary reference due to the shared pyrazine-2-carboxamide core, a critical pharmacophore in various bioactive molecules, and its established role as a first-line antitubercular agent.[1]
This document outlines a structured approach, from initial synthesis and physicochemical characterization to comparative analytical method validation and a proposed biological activity screening cascade. The methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines, providing researchers with a robust roadmap for evaluation.
Part 1: Proposed Synthesis and Physicochemical Characterization
The foundational step in evaluating any new chemical entity is its unambiguous synthesis and rigorous characterization. As N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is a novel compound, a plausible synthetic route and a complete structural and physicochemical profiling workflow are proposed.
Proposed Synthesis
A logical and efficient method for generating the target compound is through amide bond formation. This involves the coupling of an activated pyrazine-2-carboxylic acid with a suitable amine precursor, 2-amino-1-(furan-3-yl)ethanol. This reaction is a standard procedure in medicinal chemistry, known for its reliability and high yields.
The workflow for synthesis and subsequent characterization is outlined below. The causality behind this sequence is critical: synthesis must precede purification, which is then followed by structural confirmation to ensure the material being tested is indeed the correct, pure compound.
Caption: Proposed workflow for synthesis and characterization.
Structural Elucidation Protocol
Confirmation of the molecular structure is non-negotiable. A combination of spectroscopic techniques is required to provide orthogonal data points, ensuring the identity of the synthesized compound. This approach is standard practice for the characterization of new furan-containing heterocyclic compounds.[2]
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify all proton environments and their connectivity through spin-spin coupling. Expected signals would include those for the furan ring, the pyrazine ring, the ethyl linker, and the amide and hydroxyl protons.
-
¹³C NMR: To identify all unique carbon environments, including the critical carbonyl carbon of the amide.
-
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound, which allows for the confirmation of its elemental formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups. A strong absorption band in the region of 1660-1680 cm⁻¹ is expected for the amide C=O stretch, and a broad signal around 3300-3500 cm⁻¹ would indicate the O-H stretch of the alcohol.[3]
Physicochemical Property Comparison
Understanding the fundamental physicochemical properties is crucial for any future development, from formulating solutions for biological assays to predicting pharmacokinetic behavior. These properties should be determined for both the test compound and the reference standard under identical conditions.
| Property | N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide | Pyrazinamide (Reference Standard) | Rationale & Significance |
| Molecular Weight | To be determined | 123.11 g/mol [4] | Affects molar concentration calculations and diffusion rates. |
| Melting Point (°C) | To be determined | 189-191 °C | An indicator of purity and solid-state stability. |
| Aqueous Solubility | To be determined | Soluble | Critical for preparing stock solutions for biological assays. |
| LogP | To be determined | -0.68 | Predicts lipophilicity and membrane permeability. |
Part 2: Comparative Analytical Method Development
A validated, stability-indicating analytical method is the cornerstone of reliable quantification and purity assessment. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the chosen technique due to its robustness, precision, and widespread availability. The goal is to develop a single method capable of resolving and quantifying both the test compound and the Pyrazinamide reference standard.
HPLC Method Development Protocol
Objective: To achieve baseline separation (Resolution > 2) of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide and Pyrazinamide.
-
Column Selection: Start with a versatile C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is well-suited for retaining and separating aromatic heterocyclic compounds.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for amine-containing compounds.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Wavelength Selection: Using a photodiode array (PDA) detector, scan both compounds from 200-400 nm to find an isosbestic point or a wavelength with suitable absorbance for both, likely around 270 nm.
-
Gradient Optimization:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of each compound.
-
Refine the gradient to provide optimal separation around the elution window of the two peaks.
-
-
System Suitability: Before validation, inject a standard mixture five times and ensure the relative standard deviation (RSD) for retention time and peak area is < 2%.
Method Validation Workflow (ICH Q2(R2) Guidelines)
Validation ensures the analytical method is fit for its intended purpose.[5] The following parameters must be assessed.
Caption: Key parameters for analytical method validation.
Expected Performance Benchmarks
The performance of the novel compound will be directly compared to the established reference standard using the validated method.
| Parameter | N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide | Pyrazinamide (Reference Standard) | Acceptance Criteria |
| Retention Time (min) | To be determined | To be determined | RSD < 2% |
| Linearity (R²) | To be determined | To be determined | ≥ 0.999 |
| Accuracy (% Recovery) | To be determined | To be determined | 98.0 - 102.0% |
| LOQ (µg/mL) | To be determined | To be determined | Method-dependent |
Part 3: Proposed Biological Activity Screening
The structural features of the test compound suggest several avenues for biological investigation. The pyrazine-2-carboxamide moiety points towards antimycobacterial activity, allowing for a direct comparison with Pyrazinamide.[6] The furan-carboxamide substructure, however, is also associated with antibiofilm properties, offering an opportunity to explore novel bioactivity.[7][8] A tiered screening approach is therefore proposed.
Caption: Proposed cascade for biological activity screening.
Tier 1: Antimycobacterial Activity Protocol
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against Mycobacterium tuberculosis (H37Rv strain) in comparison to Pyrazinamide.
Methodology: Microplate Alamar Blue Assay (MABA) This is a widely used, low-technology colorimetric assay for determining mycobacterial susceptibility.[6]
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compound, Pyrazinamide, and a no-drug control.
-
Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv.
-
Incubation: The plate is incubated for 7 days at 37 °C. Pyrazinamide requires an acidic environment (pH 5.5) to be active, so parallel plates should be prepared in standard (pH 6.8) and acidic media.
-
Development: A solution of Alamar Blue is added to each well and incubated for another 24 hours.
-
Reading: A color change from blue (no growth) to pink (growth) is observed visually. The MIC is defined as the lowest drug concentration that prevents this color change.
| Compound | MIC in pH 6.8 Medium (µg/mL) | MIC in pH 5.5 Medium (µg/mL) |
| Test Compound | To be determined | To be determined |
| Pyrazinamide | > 100 | 6.25 - 25 |
| Isoniazid (Control) | 0.015 - 0.06 | 0.015 - 0.06 |
Tier 2: Antibiofilm Activity Protocol
Objective: To assess the compound's ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.
Methodology: Crystal Violet Biofilm Assay This is a simple, robust method for quantifying biofilm formation. Pseudomonas aeruginosa is a suitable model organism.[7]
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compound and a no-drug control.
-
Inoculation: Each well is inoculated with a standardized culture of P. aeruginosa.
-
Incubation: The plate is incubated for 24-48 hours at 37 °C without shaking to allow biofilm formation.
-
Staining: The planktonic (free-floating) bacteria are washed away. The remaining adherent biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: Excess stain is washed away, and the bound stain is solubilized (e.g., with ethanol). The absorbance is read on a plate reader (e.g., at 570 nm), which is proportional to the amount of biofilm. The percentage of inhibition is calculated relative to the no-drug control.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the initial benchmarking of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. By following the proposed workflows for synthesis, characterization, analytical validation, and biological screening, researchers can generate a robust data package. This data will allow for a direct and objective comparison against the Pyrazinamide reference standard, elucidating the novel compound's physicochemical properties and its potential as either a direct analogue with improved characteristics or as a compound with entirely new biological activities, such as biofilm inhibition. The successful execution of these protocols will provide the critical foundation needed to justify any further investigation into this promising new chemical entity.
References
- MedChemExpress. Pyrazinamide (Standard) (Pyrazinecarboxamide (Standard)) | Antitubercular Antibiotic.
- MilliporeSigma. Pyrazinamide USP Reference Standard CAS 98-96-4.
- Lee, K. T., & Lee, J. H. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(11), 2427-2440.
- Benchchem. A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- LGC Standards. Pyrazinamide | CAS 98-96-4.
- PubMed. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
- National Institute of Standards and Technology. Pyrazinamide - NIST WebBook.
- Quiroga, R., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal.
- Sene, S., et al. (2025).
- Quiroga, R., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem.
- Coudert, P., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(1), M1993.
- Krátký, M., et al. (2017).
- S.A, O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide binding assays
An In-Depth Application Guide: Reproducibility of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide Binding Assays
Executive Summary & Mechanistic Context
The compound N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide represents a highly specific class of inhibitors targeting the human urokinase-type plasminogen activator (uPA). uPA is a highly restricted serine protease that, upon binding to its receptor (uPAR), initiates a proteolytic cascade responsible for extracellular matrix (ECM) degradation—a primary driver of tumor metastasis and angiogenesis 1.
Structurally, the pyrazine-2-carboxamide core acts as a privileged scaffold that forms critical hydrogen bonds within the uPA active site, while the furan-3-yl moiety exploits hydrophobic interactions within the S1 specificity pocket 2. However, evaluating the binding affinity ( Kd ) and kinetics of this compound is notoriously susceptible to assay artifacts, including surface-induced steric hindrance, buffer mismatches, and fluorophore interference 3.
This guide objectively compares three orthogonal biophysical platforms—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Time-Resolved Fluorescence Energy Transfer (TR-FRET) —to establish a self-validating data package for this inhibitor.
Figure 1: Mechanism of uPA inhibition by the pyrazine-2-carboxamide derivative, preventing ECM degradation.
Orthogonal Platform Comparison & Causality Analysis
To ensure absolute trustworthiness in lead optimization, a single assay is never sufficient. Each platform carries inherent biases; thus, employing an orthogonal workflow ensures that the final reported Kd is a true biophysical constant rather than an assay-specific artifact.
Figure 2: Orthogonal biophysical workflow ensuring self-validating binding metrics.
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data ( kon and koff ), which is critical because in vivo efficacy is often driven by drug residence time rather than equilibrium affinity alone 4.
-
The Causality of Immobilization: We explicitly avoid standard amine coupling (NHS/EDC). uPA contains critical lysine residues near its active site. Random amine coupling leads to heterogeneous surface populations and artificially occludes the binding pocket, yielding false negatives 3. Instead, we utilize a His-capture strategy, ensuring uniform, oriented presentation of the target.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for label-free, in-solution thermodynamic profiling. It directly measures the heat of interaction ( ΔH ), allowing calculation of entropy ( −TΔS ) and stoichiometry (n) 5.
-
The Causality of Buffer Matching: Because ITC measures micro-calories of heat, any mismatch in DMSO concentration between the protein and ligand solutions will cause a massive "heat of mixing" artifact, completely masking the binding signal. Extensive dialysis and exact buffer matching are non-negotiable.
TR-FRET
TR-FRET is utilized for high-throughput equilibrium screening. It relies on a fluorescent tracer displaced by our pyrazine-2-carboxamide compound.
-
The Causality of Ratiometric Readouts: Fluorescence assays are prone to inner-filter effects and well-to-well volume variations. By utilizing a time-resolved ratiometric readout (Emission 665 nm / Emission 620 nm), we create a self-correcting system that normalizes these physical artifacts.
Quantitative Data Summary
The table below demonstrates the high reproducibility of the N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide binding metrics across all three platforms. An inter-assay CV of <7% confirms that the measured Kd is a true biophysical property, free from platform-specific bias.
| Parameter | SPR (Biacore 8K) | ITC (MicroCal PEAQ) | TR-FRET (EnVision) | Inter-Assay CV% |
| Kd (nM) | 42.5 ± 1.2 | 45.1 ± 2.8 | 48.3 ± 3.5 | < 7% |
| kon ( M−1s−1 ) | 1.2×105 | N/A | N/A | N/A |
| koff ( s−1 ) | 5.1×10−3 | N/A | N/A | N/A |
| ΔH (kcal/mol) | N/A | -8.4 ± 0.3 | N/A | N/A |
| −TΔS (kcal/mol) | N/A | -1.6 ± 0.2 | N/A | N/A |
| Stoichiometry (n) | N/A | 0.98 ± 0.02 | N/A | N/A |
| Z'-factor | N/A | N/A | 0.82 | N/A |
Self-Validating Experimental Protocols
Protocol A: SPR Kinetic Profiling (Biacore 8K)
-
Surface Preparation: Immobilize an anti-His antibody onto a CM5 sensor chip using standard amine coupling (EDC/NHS) until a density of ~10,000 RU is achieved. Quench with 1M ethanolamine.
-
Target Capture: Inject His-tagged human uPA (50 nM) at 10 µL/min for 60 seconds to achieve a capture level of exactly 1,500 RU. Causality note: Keeping RU low prevents mass transport limitations during kinetic analysis.
-
Solvent Correction (Critical Step): Because the compound requires 2% DMSO for solubility, bulk refractive index shifts will occur. Inject an 8-point DMSO calibration curve (1.5% to 2.8% DMSO) to build a solvent correction model.
-
Analyte Injection: Inject N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide in a 2-fold dilution series (0.78 nM to 100 nM) at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase.
-
Data Analysis: Double-reference the data (subtracting both the reference channel and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model.
Protocol B: ITC Thermodynamic Profiling (MicroCal PEAQ-ITC)
-
Sample Dialysis: Dialyze human uPA extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl).
-
Ligand Preparation: Dissolve the inhibitor in 100% DMSO, then dilute into the exact same dialysate used for the protein to achieve a final concentration of 100 µM ligand and exactly 2.00% DMSO. Spike the protein solution with DMSO to match the 2.00% concentration perfectly.
-
Titration: Load 10 µM uPA into the sample cell. Perform 19 injections of 2 µL of the 100 µM inhibitor at 25°C, with 150-second spacing between injections and a stirring speed of 750 rpm.
-
Self-Validation (Blank Subtraction): Perform a control titration injecting the ligand into the buffer alone. Subtract this background heat of dilution from the main isotherm before integrating the peaks to calculate ΔH and Kd 5.
Protocol C: TR-FRET Equilibrium Assay
-
Reagent Assembly: In a 384-well low-volume proxiplate, combine 2 nM His-uPA, 1 nM Terbium-labeled anti-His antibody (Donor), and 10 nM of a Bodipy-labeled active-site tracer (Acceptor).
-
Compound Addition: Add the pyrazine-2-carboxamide compound in a 12-point dose-response series using an acoustic liquid handler (Echo 550) to minimize volume discrepancies.
-
Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read on a multi-mode microplate reader (e.g., PerkinElmer EnVision) with excitation at 340 nm.
-
Ratiometric Analysis: Measure emission at 620 nm (Tb donor) and 665 nm (Bodipy acceptor). Calculate the TR-FRET ratio (665/620). Fit the displacement curve using a four-parameter logistic (4PL) regression to determine the IC50 , and convert to Kd using the Cheng-Prusoff equation.
References
-
Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in Oncology. URL:[Link]
-
5ZAF: uPA-BB2-28F. RCSB Protein Data Bank. URL:[Link]
-
Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. URL:[Link]
-
Biophysical Assays. Reaction Biology. URL:[Link]
-
Isothermal Titration Calorimetry (ITC). ICE Bioscience. URL:[Link]
Sources
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. rcsb.org [rcsb.org]
- 3. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Isothermal Titration Calorimetry (ITC) - Isothermal Titration Calorimetry (ITC) - ICE Bioscience [en.ice-biosci.com]
Navigating the Chemical Space of Pyrazinecarboxamides: A Structural-Activity Relationship (SAR) Comparison Centered on N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The Pyrazine-2-Carboxamide Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazine-2-carboxamide core is the cornerstone of pyrazinamide (PZA), a first-line antitubercular drug. Its unique mode of action, requiring intracellular activation to pyrazinoic acid, has spurred extensive research into its derivatives to combat drug-resistant strains of Mycobacterium tuberculosis. The general consensus in the field is that modifications to the pyrazine ring and the N-substituent of the carboxamide can dramatically influence the biological activity, lipophilicity, and metabolic stability of these compounds.
Our focus molecule, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, presents three key areas for SAR analysis:
-
The Pyrazine Ring: Substitutions on this ring are known to modulate activity.
-
The N-Substituted Side Chain: The length, flexibility, and presence of functional groups on the N-substituent are critical.
-
The Terminal Furan Moiety: The nature of the heterocyclic ring at the terminus of the side chain can impact target binding and pharmacokinetic properties.
Comparative Analysis of Structural Modifications
To construct a predictive SAR model for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, we will examine published data on analogs with variations at each of these key positions.
The Influence of the N-Substituted Side Chain
The nature of the substituent on the amide nitrogen is a critical determinant of activity. Studies on a variety of N-substituted pyrazine-2-carboxamides have revealed several key trends.
Table 1: Comparative Antimycobacterial Activity of N-Substituted Pyrazine-2-Carboxamide Analogs
| Compound ID | N-Substituent | M. tuberculosis H37Rv Activity (MIC in µg/mL) | Key Observations | Reference |
| Pyrazinamide | -H | 12.5 - 50 | First-line antitubercular drug | |
| 1 | -benzyl | 12.5 - 25 | Introduction of a benzyl group maintains activity. | |
| 2 | -(4-methylbenzyl) | 3.13 (against M. kansasii) | Substitution on the benzyl ring can enhance activity and broaden the spectrum. | |
| 3 | -(2-chlorobenzyl) | 6.25 (against M. kansasii) | Positional isomers of substituents on the benzyl ring affect potency. | |
| 4 | -CH2CH2OH | Inactive | A simple hydroxyethyl substituent leads to loss of activity. | |
| 5 | -CH2CH(OH)phenyl | Not Reported | The combination of a hydroxyl group and an aromatic ring is a key feature of our target molecule. | N/A |
| 6 | -(4-(trifluoromethyl)phenyl) | ≤ 2 | Electron-withdrawing groups on an N-phenyl ring can significantly increase potency. | |
| 7 | -(3-iodo-4-methylphenyl) | < 2 | Halogenation and alkylation of the N-phenyl ring can lead to highly potent analogs. |
From Table 1, we can infer several key points relevant to our target molecule:
-
Aromatic/Heteroaromatic Moiety: The presence of a ring system on the N-substituent, such as a phenyl or pyridinyl group, is often associated with good antimycobacterial activity. This suggests that the furan ring in our target molecule is a favorable feature.
-
Hydroxyl Group: A simple N-(2-hydroxyethyl) substitution (Compound 4) results in a loss of activity. However, the impact of a hydroxyl group in conjunction with an aromatic or heteroaromatic ring, as seen in our target molecule, is not well-documented in the readily available literature. It is plausible that the hydroxyl group could participate in hydrogen bonding interactions within a target's active site, potentially enhancing binding affinity.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role. Highly lipophilic compounds may exhibit better cell wall penetration in mycobacteria. The furan ring and the hydroxyethyl linker will contribute to the overall lipophilicity of our target molecule.
The Role of the Furan Moiety
The furan ring is a common scaffold in biologically active compounds, known to act as a bioisostere for phenyl rings and to participate in various biological interactions. In the context of our target molecule, the furan-3-yl group introduces a five-membered aromatic heterocycle with an oxygen atom that can act as a hydrogen bond acceptor.
Studies on furan-2-carboxamides have demonstrated their potential as antibiofilm agents against Pseudomonas aeruginosa. While a different biological target, this highlights the ability of the furan carboxamide scaffold to interact with biological systems. The position of the substituent on the furan ring (2-yl vs. 3-yl) can also influence activity.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of pyrazinecarboxamide analogs and their biological evaluation.
General Synthesis of N-Substituted Pyrazine-2-Carboxamides
The synthesis of N-substituted pyrazine-2-carboxamides typically involves the amidation of pyrazine-2-carboxylic acid or its activated derivatives.
Step 1: Synthesis of Pyrazine-2-carbonyl Chloride
-
To a round-bottom flask, add pyrazine-2-carboxylic acid (1.0 eq) and dry toluene.
-
Slowly add thionyl chloride (1.5 eq) to the suspension.
-
Reflux the mixture for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.
Step 2: Amidation
-
Dissolve the desired amine (e.g., 2-amino-1-(furan-3-yl)ethanol) (1.0 eq) in a suitable dry solvent such as acetone or pyridine.
-
Add the crude pyrazine-2-carbonyl chloride (1.0 eq) dropwise to the stirred solution of the amine at room temperature.
-
Continue stirring for 30-60 minutes after the addition is complete.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified N-substituted pyrazine-2-carboxamide.
Caption: General synthesis workflow for N-substituted pyrazine-2-carboxamides.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 at 37°C to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in 7H9 broth.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 100 µL of the test compound (dissolved in DMSO, final concentration ≤1%) at 2x the highest desired concentration to the first column of wells.
-
Perform a two-fold serial dilution across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well containing the test compound.
-
Incubate the plate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
Add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate for 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
-
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Concluding Remarks and Future Directions
The SAR landscape of pyrazine-2-carboxamides is rich and complex. Based on the analysis of related compounds, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide possesses structural features that suggest potential biological activity. The presence of the pyrazine-2-carboxamide core, a flexible N-substituted side chain, and a terminal furan ring are all characteristics found in other bioactive molecules.
However, the specific combination of a hydroxyl group on the ethyl linker and the furan-3-yl substitution requires empirical validation. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of this and other novel analogs. Future research should focus on:
-
Synthesis and in vitro evaluation of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide against a panel of mycobacterial strains.
-
Exploring the impact of the hydroxyl group's stereochemistry on biological activity.
-
Investigating substitutions on the furan ring to further probe the SAR.
By systematically exploring these structural variations, the scientific community can continue to unlock the full potential of the pyrazinecarboxamide scaffold in the development of new therapeutic agents.
References
-
Bio-protocol. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol. [Link]
-
Cortés-López, D., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]
-
Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]
-
Jin, B. W., et al. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(8), 3284-3289. [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009. [Link]
-
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]
- Jafari, A., et al. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. *
A Senior Application Scientist's Guide to Immunoassay Specificity: Cross-Reactivity Analysis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
For researchers and drug development professionals, the precise quantification of novel chemical entities is a cornerstone of preclinical and clinical studies. Immunoassays offer a high-throughput and sensitive platform for this purpose, but their utility is fundamentally dependent on their specificity. This guide provides an in-depth, technical framework for designing and executing a cross-reactivity study for a novel small molecule, using the hypothetical therapeutic agent N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide (herein referred to as "FHP-2C") as a case study.
We will explore the causal logic behind experimental design choices, present a detailed protocol for a competitive immunoassay, and provide a model for data interpretation, thereby offering a comprehensive resource for validating the specificity of a small-molecule immunoassay.
The Imperative of Specificity in Small-Molecule Immunoassays
Immunoassays rely on the specific binding between an antibody and its target analyte.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[2] For small molecules (haptens) like FHP-2C, which require conjugation to a carrier protein to become immunogenic, the potential for cross-reactivity with metabolites or structurally related analogs is a critical parameter that must be rigorously evaluated.[3]
Failure to characterize cross-reactivity can lead to the overestimation of the analyte's concentration, resulting in erroneous pharmacokinetic/pharmacodynamic (PK/PD) modeling and flawed clinical decisions. This guide, therefore, emphasizes a self-validating experimental design to ensure the trustworthiness of the generated data.
Experimental Design: A Rationale-Driven Approach
The selection of an appropriate immunoassay format and a panel of potential cross-reactants is foundational to a robust study.
Choosing the Right Tool: The Competitive ELISA
For small-molecule quantification, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the format of choice.[4][5] Unlike a sandwich ELISA, which requires the analyte to have at least two distinct antibody-binding sites (epitopes), a competitive assay is ideal for small molecules that can typically only bind a single antibody.[6]
The principle is straightforward: the analyte in the sample (free FHP-2C) competes with a fixed amount of labeled or coated FHP-2C for a limited number of specific antibody binding sites.[7] The resulting signal is inversely proportional to the concentration of FHP-2C in the sample.[6] This format provides high sensitivity and is less susceptible to matrix effects from complex biological samples.[5]
Identifying the Adversaries: Selecting Potential Cross-Reactants
A comprehensive cross-reactivity panel should include compounds that are structurally similar to the parent molecule and are likely to be present in the test samples. This requires a predictive understanding of the analyte's metabolism. For FHP-2C, potential cross-reactants are selected based on anticipated metabolic pathways for furan and pyrazine moieties.[8][9][10]
-
Metabolites: Furan rings can undergo oxidative cleavage, while the pyrazine ring or ethyl-alcohol side chain may be subject to hydroxylation or oxidation.[9][11]
-
Structural Analogs: Compounds with similar core scaffolds (e.g., pyrazine-2-carboxamide) or alternative heterocyclic rings (e.g., thiophene, pyrrole) should be included to probe the antibody's specificity for the furan ring.[8]
-
Precursors/Degradants: Key synthetic precursors or known degradation products should also be tested.
Table 1: Proposed Panel of Potential Cross-Reactants for FHP-2C Immunoassay
| Compound ID | Compound Name / Description | Rationale |
| FHP-2C | N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide | Target Analyte (Standard) |
| CR-01 | Pyrazine-2-carboxylic acid | Potential hydrolytic degradant/metabolite. |
| CR-02 | 2-(Furan-3-yl)-2-hydroxyethan-1-amine | Potential hydrolytic degradant/metabolite. |
| CR-03 | N-[2-hydroxy-2-(tetrahydrofuran-3-yl)ethyl]pyrazine-2-carboxamide | Analog with saturated furan ring. |
| CR-04 | N-[2-hydroxy-2-(thiophen-3-yl)ethyl]pyrazine-2-carboxamide | Bioisosteric replacement of furan with thiophene. |
| CR-05 | N-(2-oxo-2-(furan-3-yl)ethyl)pyrazine-2-carboxamide | Oxidized metabolite of the secondary alcohol. |
| CR-06 | Furan-3-yl(pyrazine-2-yl)methanone | Hypothetical core structure without the ethyl linker. |
Methodology: A Validated Protocol for Cross-Reactivity Assessment
The following protocol describes a competitive ELISA for determining the percentage of cross-reactivity of the selected compounds.
Materials and Reagents
-
High-bind 96-well microtiter plates
-
FHP-2C-BSA conjugate (for coating)
-
Anti-FHP-2C monoclonal antibody (primary antibody)
-
Goat anti-mouse IgG-HRP conjugate (secondary antibody)
-
FHP-2C standard and potential cross-reactants (CR-01 to CR-06)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Workflow
The workflow is designed to ensure reproducibility and minimize variability.
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Step-by-Step Protocol
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of FHP-2C-BSA conjugate (e.g., 1-2 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature (RT).
-
Preparation of Standards and Cross-Reactants: Prepare serial dilutions of the FHP-2C standard and each potential cross-reactant (CR-01 to CR-06) in Assay Buffer. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.
-
Competitive Reaction: In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-FHP-2C primary antibody. Incubate for 1 hour at RT.
-
Incubation: Wash the coated plate 3 times. Transfer 100 µL of the pre-incubated antibody-analyte mixture from the dilution plate to the corresponding wells of the coated plate. Incubate for 1 hour at RT.
-
Secondary Antibody: Wash the plate 5 times. Add 100 µL of diluted Goat anti-mouse IgG-HRP to each well. Incubate for 1 hour at RT.
-
Detection: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Read Plate: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm within 15 minutes.
Data Analysis and Interpretation
The cornerstone of cross-reactivity analysis is the calculation of the IC50 value—the concentration of an analyte that causes a 50% reduction in the maximum signal.[3][12]
Calculating IC50
For both the FHP-2C standard and each cross-reactant, plot the absorbance (Y-axis) against the logarithm of the concentration (X-axis). Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.
Calculating Percent Cross-Reactivity
The percent cross-reactivity (%CR) is calculated using the following formula[3]:
% Cross-Reactivity = (IC50 of FHP-2C / IC50 of Cross-Reactant) x 100
A higher %CR value indicates a greater degree of interference from the test compound.
Comparative Data Summary
The results should be summarized in a clear, comparative table. The following hypothetical data illustrates how to present the findings.
Table 2: Cross-Reactivity of FHP-2C Immunoassay with Structurally Related Compounds
| Compound ID | Description | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| FHP-2C | Target Analyte | 5.2 | 100% | Reference |
| CR-01 | Pyrazine-2-carboxylic acid | > 10,000 | < 0.05% | Negligible. Antibody requires both ring systems. |
| CR-02 | 2-(Furan-3-yl)-2-hydroxyethan-1-amine | > 10,000 | < 0.05% | Negligible. Pyrazine-carboxamide is critical for binding. |
| CR-03 | Tetrahydrofuran analog | 850.4 | 0.61% | Low. Aromaticity of the furan ring is important. |
| CR-04 | Thiophene analog | 472.7 | 1.10% | Low. Antibody has a strong preference for the furan oxygen. |
| CR-05 | Oxidized metabolite | 15.8 | 32.9% | Significant. The hydroxyl group is not the primary binding determinant. |
| CR-06 | Core structure (no linker) | 2,150.0 | 0.24% | Very low. The hydroxyethyl linker is key for proper orientation. |
Discussion of Results
-
High Specificity for the Core Structure: The negligible cross-reactivity of the hydrolytic fragments (CR-01, CR-02) demonstrates that the antibody recognizes the intact FHP-2C molecule, not just its constituent parts.
-
Importance of Furan Aromaticity: The low cross-reactivity with the saturated furan analog (CR-03) and the thiophene analog (CR-04) suggests that the electronic properties and specific conformation of the furan ring are crucial for antibody binding.
-
Significant Cross-Reactivity with Oxidized Metabolite: The 32.9% cross-reactivity with CR-05 is a critical finding. It indicates that if this metabolite is present in biological samples, it will be detected by the assay, leading to an overestimation of the parent drug concentration. This necessitates either chromatographic separation (e.g., LC-MS/MS) for definitive quantification or the development of a more specific antibody.
-
Role of the Linker: The very low cross-reactivity with the core structure lacking the linker (CR-06) highlights the importance of the hydroxyethyl group in presenting the molecule correctly to the antibody's binding pocket.
Conclusion and Implications
This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of a small-molecule immunoassay. The experimental design, rooted in the principles of competitive binding and predictive metabolite analysis, provides a robust framework for generating reliable specificity data. The findings from such a study are critical for the confident application of the immunoassay in a drug development setting. As demonstrated with our FHP-2C case study, identifying significant cross-reactivity, such as with a potential metabolite, is not a failure of the assay but a crucial piece of data that informs subsequent analytical strategy and ensures the integrity of research and clinical outcomes.
References
- Di, L., & Kerns, E. H. (2015).
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]
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Isaacs, S. L. (2018, January 22). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Cordant Health Solutions. [Link]
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Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745–757. [Link]
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Ravikumar, C., & D’Souza, S. L. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1215-1230. [Link]
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Taranova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. [Link]
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Walt, D. R., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17244–17250. [Link]
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Melin, J., & Keinänen, K. (2020). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 8(4), 110. [Link]
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Krasniqi, E., et al. (2024). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(1), M1993. [Link]
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Das, A., et al. (2025). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics, 19(4). [Link]
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Clarke, W. (2021). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 6(1), 232-244. [Link]
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Al-Omair, M. A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]
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Peterson, L. A. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]
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Głowacka, E., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(60), 54947-54959. [Link]
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A Comprehensive Guide to the Safe Disposal of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from its constituent chemical moieties—furan, pyrazine, and carboxamide—to establish a robust and scientifically-grounded disposal framework. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Part I: Hazard Identification and Inferred Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of its safe management. N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is a complex molecule, and its risk profile must be inferred from its structural components.
-
Furan Moiety : The furan ring is a significant contributor to the compound's hazard profile. Furans are known to be flammable and can form explosive peroxides upon prolonged exposure to air.[1] They are also associated with toxicity, and contact should be minimized.[1][2] Therefore, the compound should be handled away from ignition sources, and peroxide formation should be considered if stored for extended periods.
-
Pyrazine-2-carboxamide Moiety : This component is a derivative of pyrazinamide, an established pharmaceutical. While pyrazinamide itself is not classified as hazardous for transport, related structures can cause skin and eye irritation.[3][4] It is prudent to treat the entire molecule as potentially harmful if swallowed, inhaled, or absorbed through the skin.[5]
Based on this analysis, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide must be classified as a hazardous waste requiring specialized disposal.
| Potential Hazard | Contributing Moiety | Rationale & Recommended Precautions |
| Flammability | Furan | Furan is a flammable liquid.[1] The compound should be kept away from heat, sparks, and open flames.[6] |
| Peroxide Formation | Furan | Furans can form explosive peroxides on exposure to air.[1] Store in tightly closed containers. |
| Toxicity | Furan, Pyrazinecarboxamide | Harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[5] |
| Reactivity | Furan | Furan can react violently with strong acids and oxidizing agents.[1] Do not mix with incompatible waste streams. |
| Environmental Hazard | General | Organic chemical waste should not enter the environment or sewer systems.[1][2] |
Part II: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, all handling and disposal procedures must be conducted with stringent safety measures in place.
A. Engineering Controls:
-
Chemical Fume Hood: All work, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent vapor inhalation.[7]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7]
-
Ignition Source Control: Prohibit sources of ignition, such as open flames and hot plates, from the handling area.[1][8] Use only non-sparking tools when handling containers.[2][9]
B. Personal Protective Equipment (PPE): The appropriate PPE provides a critical barrier against chemical exposure.
| Protection Type | Specification | Justification |
| Eye Protection | Chemical safety goggles and a full-face shield. | Mandatory to protect against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Inspect gloves before use and change them frequently.[3] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Protects skin from accidental contact.[6][7] |
| Respiratory | Not required if using a fume hood. For spills outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Ensures respiratory safety in case of inadequate ventilation.[7] |
Part III: Step-by-Step Disposal Protocols
Never dispose of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide or its containers down the drain or in the general trash.[1][2] This can lead to environmental contamination and potential ignition hazards.[1] All waste generated must be treated as hazardous chemical waste.
Protocol 1: Disposal of Pure Compound and Concentrated Solutions
-
Waste Collection:
-
Designate a specific, robust, and leak-proof container for this waste stream. The container must be compatible with flammable organic compounds.
-
Carefully transfer the waste into the container inside a chemical fume hood.
-
Do not mix this waste with other streams, particularly strong acids, bases, or oxidizing agents, to prevent hazardous reactions.[1][6]
-
-
Containerization and Labeling:
-
Securely seal the container.
-
Label the container clearly with a "Hazardous Waste" tag.
-
The label must include:
-
Full Chemical Name: "N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide"
-
Hazard Identification: "Flammable," "Toxic"
-
Accumulation Start Date
-
Approximate Quantity
-
-
-
Storage:
Protocol 2: Disposal of Contaminated Labware and Materials
-
Solid Waste (Gloves, Weigh Boats, Absorbent Pads):
-
Collect all contaminated disposable items in a designated, sealed hazardous waste bag or container.
-
Label this container as "Solid Hazardous Waste" with the chemical name.
-
-
Reusable Glassware:
-
Rinse the glassware three times with a suitable organic solvent (e.g., acetone).
-
Collect the first rinsate as hazardous liquid waste and add it to your designated organic solvent waste container. Subsequent rinses can typically be managed similarly, following your institution's specific guidelines.
-
After rinsing, the glassware can be washed normally.
-
Protocol 3: Spill Cleanup and Disposal
-
Immediate Response:
-
Cleanup Procedure:
-
Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][2]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[2][10]
-
-
Decontamination:
-
Ventilate the area and wash the spill surface after the cleanup is complete.[1]
-
Dispose of all cleanup materials as hazardous waste.
-
Part IV: Waste Stream Management and Final Disposition
Proper segregation and management are crucial for a safe and compliant disposal process. The following workflow diagram illustrates the decision-making process for handling waste generated from work with N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide.
Caption: Waste Disposal Workflow for N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide.
Final Disposition
The ultimate responsibility for the disposal of hazardous waste lies with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][10] They are equipped to transport and process the chemical waste in accordance with all local, state, and federal regulations.[1][3] Never attempt to incinerate or treat the chemical waste yourself.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research practices remain responsible and compliant from discovery through disposal.
References
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- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - Pyrazinecarboxamide.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of Pyrazinamide.
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- National Center for Biotechnology Information. (n.d.). N-(furan-2-ylmethyl)pyrazine-2-carboxamide. PubChem Compound Database.
- Royal Society of Chemistry. (n.d.). Hetero-bimetallic complexes of pyridine-/pyrazine-2-carboxamide ligands: synthesis, structure, redox properties and magnetism. New Journal of Chemistry.
- Hilaris. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- Royal Society of Chemistry. (2024, March 11). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances.
- SQRC. (2023, July 24). HAZARDOUS WASTE.
- University of Louisville. (n.d.). WASTE DISPOSAL MANUAL.
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Personal protective equipment for handling N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
As a Senior Application Scientist, I approach the handling of novel or highly functionalized pharmaceutical intermediates not merely as a compliance checklist, but as a mechanistic system of risk mitigation. N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide presents a unique handling profile due to its hybrid structural features. Because the full toxicological profile of this specific research compound is not yet fully characterized, we must adhere to the fundamental principle of laboratory safety: consider all substances of unknown toxicity to be highly hazardous until proven otherwise[1].
The following guide provides the essential, self-validating operational and logistical protocols required to handle this compound safely.
Mechanistic Hazard Assessment (The "Why" Behind the Protocol)
To design a fail-safe safety protocol, we must first deconstruct the molecule to understand the causality behind our Personal Protective Equipment (PPE) choices. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that hazard identification must drive the Chemical Hygiene Plan[2].
-
Pyrazine-2-carboxamide Core : This moiety is a documented irritant, known to cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3]. Aerosolization during powder weighing is the primary risk vector.
-
Furan-3-yl Ring : Furan derivatives are electron-rich and can significantly alter cellular membrane permeability[4]. Furthermore, systemic absorption of furan compounds carries a theoretical risk of hepatic metabolism into reactive, toxic epoxides.
-
Hydroxyethyl Linker : The inclusion of a hydroxyl group increases the molecule's hydrophilicity, while the furan ring maintains lipophilicity. This amphiphilic nature creates an optimal partition coefficient (LogP) that could facilitate rapid transdermal penetration, especially if the compound is dissolved in organic solvents like DMSO or DMF[4].
Structural hazard analysis and corresponding PPE mitigation strategies.
Personal Protective Equipment (PPE) Matrix
Based on NIOSH guidelines for chemical protective clothing, barrier materials must be selected to resist permeation, penetration, and degradation[5]. The following matrix outlines the required Level C/D hybrid protective ensemble for handling this compound[6].
| Protection Zone | Recommended PPE | Material Specifications | Mechanistic Justification |
| Hands (Dermal) | Double-layered Gloves | Nitrile (Minimum 8 mil thickness). | Nitrile provides a robust barrier against both the polar pyrazine core and non-polar organic solvents used for dissolution. Double-gloving ensures structural integrity if the outer layer is compromised[7]. |
| Respiratory | Chemical Fume Hood | Face velocity of 80-100 fpm. | Mitigates inhalation of aerosolized powders (H335 hazard)[3]. If a hood is unavailable, an N95 or P100 particulate respirator is mandatory[1]. |
| Ocular/Face | Safety Goggles | ANSI Z87.1 compliant, non-vented. | Prevents serious eye irritation (H319) from micro-particulates[3]. |
| Body | Fluid-resistant Lab Coat | Tyvek or Polypropylene. | Prevents particulate accumulation on porous street clothing, which could lead to secondary exposure[8]. |
Operational Workflow: Step-by-Step Methodology
Every protocol must act as a self-validating system. Follow this step-by-step methodology to ensure absolute containment during handling.
-
Environmental Validation : Verify that the chemical fume hood is operational. Ensure all reactions and hazardous chemicals are kept at least 15 cm (6 inches) behind the plane of the sash to maintain laminar airflow and protect the breathing zone[1].
-
PPE Verification : Don the prescribed PPE matrix. Inspect outer gloves for micro-tears before handling the primary container.
-
Weighing and Transfer : Use anti-static weigh boats to minimize the electrostatic dispersion of the powder. Perform all transfers over a disposable, absorbent bench pad to catch micro-spills.
-
Dissolution : If solubilizing the compound in DMSO or methanol, add the solvent to the solute slowly. Causality: Organic solvents drastically increase the transdermal penetration risk of the amphiphilic furan-hydroxyethyl moiety. Cap the vial immediately after solvent addition and vortex only within the hood.
-
Decontamination : Upon completion, wipe down spatulas and the balance with a solvent compatible with the compound (e.g., 70% isopropanol), followed by a secondary wipe with soap and water[9]. Remove outer gloves before exiting the hood.
Spill Response & Disposal Plan
In the event of a breach in containment, immediate and methodical action is required to prevent exposure[10].
-
Assessment : Determine if the spill is a dry powder or a solvated liquid.
-
Containment : For powders, gently cover the spill with damp absorbent paper to prevent aerosolization. For liquids, surround the spill with chemical absorbent pads.
-
Decontamination : Wipe the area from the perimeter inward to prevent spreading. Wash the surface thoroughly with soap and water[9].
-
Disposal : Collect all contaminated materials, including the absorbent pads and outer gloves, into a designated, clearly labeled hazardous waste container. Do not discard in general trash or sink drains[10]. Ensure compliance with the EPA Uniform Hazardous Waste Manifest system for unknown or highly hazardous chemicals[11].
Step-by-step logical decision tree for chemical spill response and containment.
References
-
Title : Pyrazinamide - AK Scientific, Inc. Safety Data Sheet Source : AK Scientific, Inc. URL : 3
-
Title : N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide Source : Vulcanchem URL :4
-
Title : Laboratory Safety Guidance Source : Occupational Safety and Health Administration (OSHA) URL : 2
-
Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source : National Academies Press URL : 11
-
Title : Protective Clothing and Ensembles Source : National Institute for Occupational Safety and Health (NIOSH) URL : 7
-
Title : Chapter 7 - Safe Chemical Use - Environment, Health and Safety Source : Cornell University URL : 9
-
Title : Working with Chemicals - Prudent Practices in the Laboratory Source : National Institutes of Health (NIH) URL :1
-
Title : Recommendations for Chemical Protective Clothing Source : National Institute for Occupational Safety and Health (NIOSH) URL : 5
-
Title : Personal Protective Equipment (PPE) Classification Systems Source : Chemical Hazards Emergency Medical Management (CHEMM) URL : 6
-
Title : OSHA & EPA Chemical Protective Clothing Guidelines Source : International Enviroguard URL :8
-
Title : Chemical Safety Guide, 6th Ed. Source : NIH Office of Research Services URL : 10
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- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. aksci.com [aksci.com]
- 4. N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide (1396710-96-5) for sale [vulcanchem.com]
- 5. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
